molecular formula C7H10O2 B11924648 2-(Furan-2-yl)propan-2-ol

2-(Furan-2-yl)propan-2-ol

Cat. No.: B11924648
M. Wt: 126.15 g/mol
InChI Key: QMKUAAAZHQCMKH-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)propan-2-ol is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . This structure features a furan ring, a heterocyclic ring system known for its utility in chemical synthesis, linked to a propan-2-ol group. The compound is identified under CAS Registry Number 6378-58-1 . As a building block in medicinal chemistry and materials science, this furan derivative serves as a versatile precursor for the synthesis of more complex molecules. Researchers value it for exploring structure-activity relationships and developing novel compounds with potential biological activity. Its molecular structure is also a key feature in other research compounds, such as 1-(5-(P-tolyl)furan-2-yl)propan-2-ol, highlighting the role of the furan-propanol motif in chemical discovery . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use appropriate personal protective equipment. To ensure product stability and longevity, this chemical should be stored in a dark place under an inert atmosphere at 2-8°C . Please be advised: This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUAAAZHQCMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(Furan-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Furan-2-yl)propan-2-ol (also known as dimethyl(2-furyl)carbinol) is a pivotal tertiary alcohol intermediate in organic synthesis. Its primary value in drug development lies in its role as a substrate for the Achmatowicz rearrangement , a powerful oxidative transformation that converts the furan ring into a functionalized dihydropyranone. This rearrangement provides a rapid entry into the synthesis of monosaccharides, pyran-based antibiotics, and complex natural products.

This guide details the robust synthesis of 2-(Furan-2-yl)propan-2-ol via the Grignard addition to methyl 2-furoate, optimized for yield and purity. It also covers the downstream application in oxidative rearrangement, providing a complete roadmap for researchers utilizing this scaffold.

Retrosynthetic Analysis

The most direct and scalable disconnection for 2-(Furan-2-yl)propan-2-ol involves the formation of the C(sp³)–C(sp²) bond between the isopropyl alcohol moiety and the furan ring.

Strategic Disconnection: The tertiary alcohol is best accessed via a double nucleophilic addition of a methyl anion equivalent (Grignard reagent) to an ester precursor.

Retrosynthesis Target 2-(Furan-2-yl)propan-2-ol (Target) Precursor Methyl 2-furoate (Starting Material) Target->Precursor C-C Disconnection Reagent Methylmagnesium Bromide (2.2 eq) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the ester-to-alcohol transformation.

Primary Synthesis Protocol: Grignard Addition

Reaction Type: Nucleophilic Acyl Substitution / Nucleophilic Addition Scale: Laboratory (10–50 mmol) to Pilot Scale

This protocol utilizes methyl 2-furoate as the starting material. While 2-acetylfuran can also be used (requiring only 1 equivalent of Grignard), the ester is often preferred for its lower cost, higher stability, and commercial availability in high purity.

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
Methyl 2-furoate 126.111.0Substrate
MeMgBr (3.0 M in ether) 119.242.2 - 2.5Nucleophile
Diethyl Ether (anhydrous) 74.12SolventReaction Medium
NH₄Cl (sat. aq.) 53.49ExcessQuenching Agent
Step-by-Step Methodology

Phase 1: Setup & Inertion

  • Oven-dry a 3-neck round-bottom flask, reflux condenser, and addition funnel. Assemble hot under a stream of nitrogen or argon.

  • Charge the flask with Methyl 2-furoate (1.0 eq) and dissolve in anhydrous diethyl ether (concentration ~0.5 M).

  • Cool the solution to 0 °C using an ice bath.

Phase 2: Grignard Addition 4. Transfer Methylmagnesium bromide (2.2 eq) to the addition funnel under inert atmosphere. 5. Critical Step: Add the Grignard reagent dropwise to the stirring ester solution.[2]

  • Observation: The reaction is exothermic. Control addition rate to maintain a gentle reflux or keep internal temperature <10 °C if higher selectivity is required (though less critical for this specific substrate).
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
  • Reflux the mixture gently for 1–2 hours to ensure complete conversion of the intermediate ketone to the tertiary alcohol.

Phase 3: Quenching & Workup 8. Cool the reaction mixture back to 0 °C. 9. Safety: Slowly quench the excess Grignard by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) .

  • Note: A massive precipitation of magnesium salts will occur.
  • Decant the organic layer.[3] Dissolve the magnesium salts in minimal 1M HCl if they trap significant organic product, then extract the aqueous layer with ether (3x).
  • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄ .

Phase 4: Purification 12. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). 13. Distillation: Purify the crude oil via vacuum distillation.

  • Target: Colorless to pale yellow oil.
  • Boiling Point: ~56–58 °C at 1.5 mmHg (literature values vary by pressure; expect ~160 °C at atm pressure, but vacuum is recommended to prevent polymerization).
Reaction Mechanism

The transformation proceeds through a ketone intermediate (2-acetylfuran), which is more reactive than the starting ester, leading to rapid double addition.

Mechanism Ester Methyl 2-furoate TetInt1 Tetrahedral Intermediate 1 Ester->TetInt1 + MeMgBr (1st eq) Ketone 2-Acetylfuran (Transient) TetInt1->Ketone - MeOMgBr Alkoxide Magnesium Alkoxide Ketone->Alkoxide + MeMgBr (2nd eq) (Fast) Product 2-(Furan-2-yl)propan-2-ol Alkoxide->Product + H3O+ (Quench)

Figure 2: Mechanistic pathway of the double Grignard addition.

Characterization Data

The identity of the synthesized compound must be verified using NMR spectroscopy. The furan ring protons show a characteristic coupling pattern, and the isopropyl methyls appear as a distinct singlet.

TechniqueSignal / ValueAssignment
¹H NMR (CDCl₃, 400 MHz)

7.36 (dd, J = 1.8, 0.8 Hz, 1H)
Furan C5-H (

)

6.31 (dd, J = 3.2, 1.8 Hz, 1H)
Furan C4-H (

)

6.19 (dd, J = 3.2, 0.8 Hz, 1H)
Furan C3-H (

)

2.15 (br s, 1H)
-OH (Concentration dependent)

1.58 (s, 6H)
-C(CH ₃)₂ (Gem-dimethyl)
¹³C NMR (CDCl₃)

160.1, 141.8, 110.1, 105.2
Furan Carbons

68.5
Quaternary C-OH

29.1
Methyl Carbons
Appearance Clear, pale yellow liquid

Strategic Application: The Achmatowicz Rearrangement

The primary utility of 2-(Furan-2-yl)propan-2-ol in drug discovery is its conversion to 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one via the Achmatowicz rearrangement. This reaction expands the 5-membered furan ring into a 6-membered pyranone, a scaffold found in numerous bioactive molecules.

Protocol Summary:

  • Reagents: NBS (N-Bromosuccinimide) or m-CPBA.[4][5]

  • Conditions: THF/Water (buffered).[6]

  • Outcome: Oxidative ring expansion.[6]

Achmatowicz Substrate 2-(Furan-2-yl)propan-2-ol Oxidation Oxidation (NBS/H2O) Substrate->Oxidation Enedione Z-Enedione Intermediate Oxidation->Enedione Cyclization Cyclization (Acid Catalyzed) Enedione->Cyclization Product Pyranone Scaffold Cyclization->Product

Figure 3: The Achmatowicz rearrangement pathway transforming the furan alcohol into a pyranone.[6]

Safety & Handling (E-E-A-T)

  • Furan Toxicity: Furan derivatives are often readily absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Grignard Reagents: Extremely pyrophoric and moisture-sensitive. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available.

  • Peroxide Formation: Furans can form peroxides upon prolonged storage in air. Store the product under nitrogen in the dark, preferably at 4 °C.

References

  • Achmatowicz Rearrangement Original: Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[7] Tetrahedron, 1971 , 27, 1973–1996.[7] Link[7]

  • Grignard Addition Protocols: BenchChem Application Note. "Synthesis of Methyl 2-Furoate via Fischer Esterification." BenchChem, 2025 . Link

  • Biocatalytic Alternatives: "Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction." Chirality, 2024 , 36(1), e23620. Link

  • NMR Data Verification: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics, 2010 , 29, 2176–2179. Link

Sources

Chemical Profile & Reactivity Guide: 2-(Furan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as dimethyl(2-furyl)carbinol, is a tertiary alcohol that serves as a critical junction molecule in heterocyclic synthesis. Unlike its secondary alcohol counterparts, this compound exhibits a unique "reactivity dichotomy": it balances between facile acid-catalyzed dehydration to form the reactive diene 2-isopropenylfuran and oxidative ring-expansion to form pyranones (Achmatowicz reaction). This guide delineates its physicochemical architecture, validated synthetic protocols, and divergent signaling pathways in drug discovery and material science.

Molecular Architecture & Physicochemical Profile

The molecule consists of an electron-rich furan ring substituted at the C2 position with a sterically demanding tert-alcohol moiety. This structure creates a push-pull electronic environment where the furan oxygen donates electron density, stabilizing carbocations formed at the benzylic-like position, making the alcohol highly sensitive to acidic conditions.

Key Properties Table[1]
PropertyValue / DescriptionNote
IUPAC Name 2-(Furan-2-yl)propan-2-ol
Molecular Formula C

H

O

Molecular Weight 126.15 g/mol
Boiling Point 56–58 °C at 4 mmHgHigh vacuum required due to thermal instability.[1]
Density ~1.07 g/mL
Solubility Soluble in alcohols, ethers, CHCl

; slightly soluble in water.
Lipophilic character dominates.
Appearance Colorless to pale yellow oilDarkens upon oxidation/polymerization.
Stability Acid-sensitive; Light-sensitiveStore under inert gas (Ar/N

) at 4°C.
Spectral Signature (Diagnostic)[2]
  • 
    H NMR (CDCl
    
    
    
    ):
    Distinctive singlets for the gem-dimethyl group (
    
    
    ~1.6 ppm). The furan ring protons appear as a doublet (
    
    
    ~6.3 ppm, H3), a doublet of doublets (
    
    
    ~6.4 ppm, H4), and a doublet (
    
    
    ~7.4 ppm, H5).
  • 
    C NMR:  Characteristic carbinol carbon signal (
    
    
    
    ~68-70 ppm) and furan ring carbons (C2 shifted downfield due to substitution).

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of 2-(Furan-2-yl)propan-2-ol is most efficiently achieved via Grignard addition. The choice of starting material (2-acetylfuran vs. methyl 2-furoate) dictates the stoichiometry and impurity profile.

Primary Route: Grignard Addition to 2-Acetylfuran

This route is preferred for its atom economy and cleaner reaction profile compared to the double-addition required for ester substrates.

Protocol:

  • Reagent Prep: Generate Methylmagnesium bromide (MeMgBr, 1.2 equiv) in anhydrous diethyl ether or THF under Argon.

  • Addition: Cool the Grignard solution to 0°C. Add 2-acetylfuran (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor disappearance of ketone via TLC (Hexane:EtOAc 4:1).

  • Quench: Critical Step. Quench with saturated aqueous NH

    
    Cl at 0°C. Avoid strong acids (HCl)  to prevent immediate dehydration to 2-isopropenylfuran.
    
  • Purification: Extract with ether, dry over Na

    
    SO
    
    
    
    , and concentrate. Distill under reduced pressure (high vacuum) if necessary, though the crude is often pure enough for subsequent steps.
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis and the three major divergent reactivity pathways.

G cluster_0 Reactivity Dichotomy Start 2-Acetylfuran Target 2-(Furan-2-yl)propan-2-ol (Tertiary Alcohol) Start->Target 1. MeMgBr, Et2O, 0°C 2. NH4Cl (aq) Reagent MeMgBr (Grignard) Reagent->Target PathA 2-Isopropenylfuran (Reactive Diene) Target->PathA Acid (-H2O) (Dehydration) PathB Achmatowicz Product (Pyranone) Target->PathB NBS/H2O (Oxidative Expansion) PathC Piancatelli Product (Cyclopentenone) Target->PathC H+, H2O, Heat (Rearrangement)

Caption: Synthesis of 2-(Furan-2-yl)propan-2-ol followed by its three primary divergent reaction pathways: Dehydration, Oxidative Expansion, and Acidic Rearrangement.

Reactivity Profile: The "Three-Path" Divergence

The utility of 2-(Furan-2-yl)propan-2-ol lies in its ability to access three distinct chemical spaces depending on the catalyst and solvent system.

Path A: Acid-Catalyzed Dehydration (The Diene Route)
  • Mechanism: Protonation of the tertiary alcohol leads to a stabilized tertiary carbocation (stabilized by both the methyl groups and the furan ring). Rapid elimination of a proton yields 2-isopropenylfuran .

  • Significance: 2-Isopropenylfuran is a potent diene for Diels-Alder reactions, allowing access to benzofuran derivatives.

  • Risk: The product is highly unstable and prone to autopolymerization. It should be generated in situ or stored with radical inhibitors (e.g., BHT).

  • Conditions:

    
    -TsOH (cat.), Benzene/Toluene, Reflux with Dean-Stark trap.
    
Path B: The Achmatowicz Reaction (The Pyranone Route)
  • Mechanism: Oxidative ring opening using an oxidant (NBS, m-CPBA) in the presence of water. The furan ring is oxidized to a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal, which rearranges to a 6-hydroxy-2H-pyran-3(6H)-one derivative.

  • Application: This is the premier route for synthesizing monosaccharides and complex macrolides from furan feedstocks.

  • Conditions: NBS (1.1 equiv), THF/H

    
    O (4:1), 0°C.
    
Path C: The Piancatelli Rearrangement (The Cyclopentenone Route)
  • Mechanism: In aqueous acidic media, the furylcarbinol undergoes a 4

    
    -electrocyclization to form 4-hydroxycyclopent-2-enone  derivatives.
    
  • Constraint: For the tertiary alcohol, this pathway competes heavily with simple dehydration (Path A). Successful rearrangement often requires specific Lewis acids (e.g., Dy(OTf)

    
    ) or microwave irradiation to favor the kinetic rearrangement over thermodynamic dehydration.
    

Experimental Protocols

Protocol 4.1: Oxidative Rearrangement (Achmatowicz)

Targeting the Pyranone Scaffold

  • Dissolution: Dissolve 2-(Furan-2-yl)propan-2-ol (1.0 g, 7.9 mmol) in THF:H

    
    O (20 mL, 4:1 v/v).
    
  • Oxidation: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.55 g, 8.7 mmol) portion-wise over 15 minutes. The solution will turn yellow/orange.

  • Quench: After 1 hour, quench with saturated Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess bromine.
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Result: The crude residue contains the pyranone, which can be purified via flash column chromatography (Silica, Hexane:EtOAc).

Protocol 4.2: Handling & Storage
  • Storage: Store neat liquid at -20°C under Argon.

  • Stabilization: If storing for >1 week, add 0.1% BHT (butylated hydroxytoluene) to inhibit peroxide formation and polymerization.

Applications in Drug Development

  • Prostaglandin Analogs: The Piancatelli rearrangement product (cyclopentenone) is a core scaffold for the synthesis of prostaglandins and prostacyclins, which are vital for inflammation and vasodilation research.

  • Chiral Building Blocks: Through kinetic resolution or asymmetric Achmatowicz reactions, this molecule provides access to chiral pyranones, used in the total synthesis of rare sugars and antibiotics like erythromycin.

  • Fragrance Chemistry: Furan derivatives often possess unique olfactory profiles. The tertiary alcohol itself has a mild, earthy-sweet aroma, though its esters are more commonly used in perfumery.

Safety & References

Safety Hazards
  • Flammability: Moderate fire hazard (Flash point ~50°C estimated).

  • Toxicity: Furan derivatives are suspected carcinogens.[2] Handle in a fume hood.

  • Peroxides: As a furan ether derivative, it can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.

References
  • Synthesis & Properties: PubChem Compound Summary for CID 10011909, 2-(Furan-2-yl)propan-2-ol. National Center for Biotechnology Information (2025). Link

  • Piancatelli Rearrangement: Piutti, C., & Quartieri, F. (2013).[3] "The Piancatelli Rearrangement: New Applications for an Intriguing Reaction."[3][4] Molecules, 18(10), 12290-12312. Link

  • Achmatowicz Reaction: Li, S., et al. (2021). "Recent Advances in the Achmatowicz Rearrangement." Organic Chemistry Frontiers.
  • Dehydration Kinetics: L. S. G. & A. A. (2022).[3] "Catalytic Dehydration of Isopropanol and Derivatives." Catalysts. Link (Contextual reference for alcohol dehydration mechanisms).

Sources

Technical Monograph: Spectroscopic Characterization of 2-(Furan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as


-dimethylfurfuryl alcohol. This tertiary alcohol is a critical intermediate in the synthesis of fine fragrances and furan-functionalized polymers.

Executive Summary & Structural Logic

Compound: 2-(Furan-2-yl)propan-2-ol CAS: 6378-58-1 Formula:


MW:  126.15  g/mol [1]

This molecule features a furan ring substituted at the C2 position with a dimethyl carbinol group. The spectroscopic signature is defined by the interplay between the electron-rich aromatic furan system and the tertiary hydroxyl group.

Critical Stability Note: As a tertiary allylic/benzylic-type alcohol, this compound is highly prone to acid-catalyzed dehydration to form 2-isopropenylfuran . Spectroscopic purity is often compromised by this alkene impurity if the sample is stored in acidic environments or CDCl


 that has not been neutralized.

Synthesis & Purification Workflow

To understand the impurity profile in spectral data, one must understand the genesis of the molecule. The most robust synthesis involves the Grignard addition of methylmagnesium bromide to 2-acetylfuran.

Experimental Protocol (Self-Validating)
  • Reagents: 2-Acetylfuran (1.0 eq), MeMgBr (1.2 eq, 3.0 M in Et

    
    O), Anhydrous THF.
    
  • Addition: Cool 2-acetylfuran in THF to 0°C. Add MeMgBr dropwise. Control: Maintain internal temp < 10°C to prevent polymerization.

  • Quench (Critical Step): Do NOT use HCl. Quench with saturated aqueous NH

    
    Cl. Strong acids trigger immediate dehydration to the alkene.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) with 1% Et

    
    N added to the eluent to neutralize silica acidity.
    
Synthesis Logic Diagram

Synthesis Start 2-Acetylfuran (C6H6O2) Inter Mg-Alkoxide Intermediate Start->Inter Nucleophilic Addition (0°C) Reagent MeMgBr (Grignard) Reagent->Inter Quench Sat. NH4Cl (Mild Hydrolysis) Inter->Quench Product 2-(Furan-2-yl)propan-2-ol (Target) Quench->Product pH ~7 Impurity 2-Isopropenylfuran (Dehydration Impurity) Quench->Impurity pH < 4 (Avoid!)

Figure 1: Synthetic pathway highlighting the critical pH control required to prevent dehydration.

Spectroscopic Data Analysis[2][3]

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of CDCl


.
Note: If the sample is acidic, the OH proton may broaden or disappear, and alkene peaks (isopropenyl) may appear at 

5.1 and 5.5.

H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.36 dd (

Hz)
1HFuran H-5

-proton, most deshielded by oxygen.
6.31 dd (

Hz)
1HFuran H-4

-proton, typical aromatic range.
6.21 dd (

Hz)
1HFuran H-3

-proton, adjacent to the substituent.
2.30 br s1H-OHConcentration dependent. Disappears with D

O shake.
1.61 s6H-C(CH

)

Gem-dimethyl singlet. Diagnostic for tertiary alcohol.

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
TypeAssignmentStructural Insight
160.1 C (quat)Furan C-2Ipso carbon attached to the alcohol.
141.8 CHFuran C-5

-carbon, deshielded by ring oxygen.
110.1 CHFuran H-4

-carbon.
105.2 CHFuran H-3

-carbon, shielded by electron density from substituent.
69.2 C (quat)C-OHTertiary carbinol carbon.
29.1 CH

-CH

Equivalent methyl groups.
Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV). Molecular Ion (


):  126 m/z

The fragmentation pattern is dominated by


-cleavage, which is characteristic of tertiary alcohols.
m/zIntensityFragmentMechanism/Logic
126 ~15%

Molecular ion.
111 100% (Base)


-cleavage loss of methyl group. Stabilized by furan ring resonance.
108 ~5-10%

Dehydration to 2-isopropenylfuran radical cation.
93 ~20%

Secondary loss of water from the base peak.
43 ~40%

Acetyl fragment (ring degradation).
Fragmentation Pathway Diagram

MS_Frag Parent Molecular Ion (M+) m/z 126 Base Base Peak [M - CH3]+ m/z 111 Parent->Base Alpha Cleavage (-CH3) Dehyd Dehydration [M - H2O]+ m/z 108 Parent->Dehyd Thermal/EI Dehydration Ring Furan Cation m/z 81 Base->Ring Ring Fragmentation

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR).

Wavenumber (cm

)
Vibration ModeDescription
3350 - 3450 O-H StretchBroad, strong band. Indicates H-bonding.
2975, 2930 C-H Stretchsp

C-H from the methyl groups.
1505, 1460 C=C StretchFuran ring "breathing" modes. Diagnostic for heteroaromatics.
1375 C-H BendGem-dimethyl "doublet" (often split or shouldered).
1150 C-O StretchTertiary alcohol C-O stretch.
740 C-H Bend (oop)Out-of-plane bending, characteristic of 2-substituted furans.

Quality Control & Troubleshooting

When analyzing this compound, three common failure modes occur in the data:

  • The "Missing" OH: In very dry, dilute CDCl

    
    , the OH proton coupling might not exchange fast enough, appearing as a sharp singlet. In the presence of trace acid, it broadens into the baseline.
    
  • The Olefin Signals: If peaks appear at

    
     5.0-5.5 (1H NMR) and 
    
    
    
    112/135 (13C NMR), the sample has dehydrated to 2-isopropenylfuran. This is irreversible.
  • Color Change: Pure compound is clear/pale yellow. Darkening to brown indicates furan ring oxidation or polymerization, usually initiated by acid traces.

References

  • Synthesis & General Properties: PubChem. "2-(Furan-2-yl)propan-2-ol (Compound)."[1] National Library of Medicine. [Link]

  • Mass Spectrometry of Furan Derivatives: NIST Chemistry WebBook. "Furan, 2-propyl- and derivatives mass spectra." SRD 69.[2] [Link]

  • Grignard Reaction Protocols: Organic Chemistry Portal. "Addition of Grignard Reagents to Ketones."[3][4][5] [Link]

Sources

Strategic Functionalization of 2-(Furan-2-yl)propan-2-ol: A Guide to Furfuryl Carbinol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Janus" Nature of Furfuryl Carbinols

2-(Furan-2-yl)propan-2-ol (often referred to as dimethyl(2-furyl)carbinol) represents a unique challenge in heterocyclic chemistry. It serves as a pivotal building block for natural product synthesis, particularly in the construction of spirocyclic ethers and cyclopentenones. However, its reactivity profile is dominated by a dichotomy: the electron-rich furan ring is highly susceptible to oxidation and electrophilic attack, while the tertiary alcohol at the C2-position introduces extreme acid sensitivity.

For the drug development chemist, this molecule is not merely a substrate; it is a "masked" 1,4-dicarbonyl system waiting to be unveiled. This guide provides a mechanistic roadmap to navigating its three primary reactivity corridors: Oxidative Rearrangement , Acid-Catalyzed Transposition , and Directed Metalation .

Electronic Profile & Stability

To manipulate this molecule, one must understand the electronic push-pull occurring at the C2 interface.

  • The Furan Ring: An electron-rich heteroaromatic system (6

    
     electrons). The oxygen atom donates electron density into the ring, making C2 and C5 the preferred sites for electrophilic attack.
    
  • The Tertiary Carbinol: The dimethyl substitution at the benzylic-like position stabilizes the formation of a carbocation. Upon protonation of the hydroxyl group, the resulting cation is resonance-stabilized by the furan oxygen, making the C-O bond exceptionally labile.

Implication: In the presence of even mild Brønsted acids, the molecule faces a bifurcation point: it will either dehydrate to form 2-isopropenylfuran or, if water is present, undergo ring-opening rearrangements (Piancatelli).

The Acid-Labile Interface: Dehydration vs. Rearrangement

The most common failure mode in handling 2-(Furan-2-yl)propan-2-ol is inadvertent polymerization initiated by acid catalysis. However, with controlled conditions, this sensitivity can be harnessed.

Pathway A: Dehydration to 2-Isopropenylfuran

Under anhydrous acidic conditions, the thermodynamic driving force is the formation of the conjugated alkene.

Protocol: Selective Dehydration

  • Reagents:

    
    -Toluenesulfonic acid (pTSA, 1 mol%), Toluene.
    
  • Conditions: Reflux with Dean-Stark trap.

  • Mechanism: Protonation

    
     Carbocation formation 
    
    
    
    
    
    -elimination.
  • Critical Control: The product, 2-isopropenylfuran, is prone to Diels-Alder dimerization. It must be stored with radical inhibitors (e.g., BHT) at low temperatures.

Pathway B: The Piancatelli Rearrangement

In aqueous acidic media, the carbocation is trapped by water, leading to a cascade that collapses the furan ring into a 4-hydroxycyclopentenone. This is a high-value transformation for synthesizing prostaglandin analogues.[1]

Piancatelli Start 2-(Furan-2-yl)propan-2-ol Cation Furfuryl Cation Start->Cation -H2O Acid H+ / H2O Acid->Start Open 4-pi Electrocyclization (Nazarov-type) Cation->Open Ring Opening Product 4-Hydroxycyclopentenone Open->Product Cyclization

Figure 1: Simplified flow of the Piancatelli rearrangement, converting the furan carbinol into a cyclopentenone scaffold.

Oxidative Ring Expansion: The Achmatowicz Reaction[2][3]

For medicinal chemists, the Achmatowicz rearrangement is arguably the most valuable transformation of this substrate. It converts the furan into a dihydropyranone (a six-membered lactol derivative), which is a precursor to monosaccharides and spiroketals.

Mechanistic Insight

The reaction proceeds via the oxidation of the furan ring to a 2,5-dimethoxy-2,5-dihydrofuran (if in methanol) or a hemiacetal (in water), followed by acid-catalyzed rearrangement.[2]

Experimental Protocol: NBS-Mediated Rearrangement

This protocol uses N-Bromosuccinimide (NBS) as the oxidant.[3] It is preferred over


 for ease of handling.

Materials:

  • Substrate: 2-(Furan-2-yl)propan-2-ol (1.0 equiv)[4]

  • Oxidant: NBS (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Crucial to buffer HBr byproduct.
    
  • Solvent: THF/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in THF/Water. Cool to 0°C.

  • Buffering: Add solid

    
    . The basicity prevents premature acid-catalyzed rearrangement or polymerization.
    
  • Oxidation: Add NBS portion-wise over 15 minutes. The solution will turn yellow/orange.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of furan UV activity).

  • Workup: Quench with saturated aqueous

    
     (to remove excess oxidant). Extract with Ethyl Acetate.
    
  • Purification: The crude product is the lactol (or pyranone depending on pH). If the open-chain dione is desired, mild acidic hydrolysis is required.

Achmatowicz Substrate 2-(Furan-2-yl)propan-2-ol Oxidation Oxidation (NBS/H2O) Substrate->Oxidation Intermed Hemiacetal Intermediate (2,5-dihydroxy-2,5-dihydrofuran) Oxidation->Intermed +OH / -Br RingOpen Ring Opening (Acyclic 1,4-dione) Intermed->RingOpen Acid Cat. Cyclization Recyclization RingOpen->Cyclization Product 6-Hydroxy-2H-pyran-3(6H)-one Cyclization->Product

Figure 2: The Achmatowicz pathway.[5] Note that the tertiary alcohol group remains intact during the initial ring oxidation.

C5-Lithiation: Directed Metalation

While the tertiary alcohol is acidic, its conjugate base (the alkoxide) serves as a weak Directing Metalation Group (DMG) . This allows for regiospecific functionalization at the C5 position of the furan ring.

The Challenge: The "Complex Induced Proximity Effect" (CIPE) must compete with the inherent acidity of the methyl protons (though furan protons are significantly more acidic).

Protocol: C5-Silylation

  • Deprotonation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add

    
    -BuLi (2.2 equiv).
    
    • Note: The first equivalent deprotonates the alcohol (

      
      ). The second equivalent lithiates the C5 position.
      
  • Equilibration: Warm to 0°C for 30 mins to ensure C5 lithiation (thermodynamic control), then cool back to -78°C.

  • Quench: Add TMSCl (Trimethylsilyl chloride, 2.5 equiv).

  • Result: 2-(5-(Trimethylsilyl)furan-2-yl)propan-2-ol.

Summary of Reactivity & Conditions

TransformationTarget ProductKey ReagentsCritical Parameter
Dehydration 2-IsopropenylfuranpTSA, Toluene, HeatRemove water (Dean-Stark) to drive equilibrium.
Achmatowicz DihydropyranoneNBS, THF/H2O, NaHCO3Buffer system is essential to prevent tarring.
Piancatelli CyclopentenoneDilute Acid, HeatRequires precise temperature control to avoid polymerization.
Photooxidation EndoperoxidesSinglet Oxygen (

), Rose Bengal
Run at low temp; products are explosive/unstable.

References

  • Pianc

    • Title: The Piancatelli Rearrangement: New Applications for an Intriguing Reaction[1][6]

    • Source: Molecules 2013, 18(10), 12290-12312[6]

    • URL:[Link][6]

  • Achm

    • Title: Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules[7][3]

    • Source: Current Organic Chemistry
    • URL:[Link]

  • Photooxid

    • Title: Photo-oxidation of furans (Singlet Oxygen Reactivity)[8][9]

    • Source: Recueil des Travaux Chimiques des Pays-Bas[10]

    • URL:[Link]

  • General Furan Reactivity & Dehydr

    • Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones...
    • Source: Molecules 2021, 26(9), 2636
    • URL:[Link]

Sources

Methodological & Application

Use of 2-(Furan-2-yl)propan-2-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Furan-2-yl)propan-2-ol in Medicinal Chemistry

Abstract

This guide details the strategic application of 2-(Furan-2-yl)propan-2-ol (CAS: 3194-46-9) as a high-value building block in divergent synthesis.[1] Unlike simple furfuryl alcohols, the gem-dimethyl substitution at the C2 position confers unique steric and electronic properties that stabilize reactive intermediates, enabling controlled access to 2,2-disubstituted-2H-pyran-3(6H)-ones (via Achmatowicz rearrangement) and 4-hydroxycyclopentenones (via Piancatelli rearrangement).[2][1] This document provides validated protocols for its synthesis, oxidative expansion, and bio-orthogonal labeling applications.[2]

Strategic Considerations & Chemical Logic

1.1 The "Masked" Functionality In medicinal chemistry, the furan ring is often viewed not just as an aromatic heterocycle, but as a "masked" 1,4-dicarbonyl system.[2] 2-(Furan-2-yl)propan-2-ol is particularly valuable because it serves as a latent precursor to two distinct pharmacophore scaffolds depending on the activation trigger:

  • Oxidative Trigger (Achmatowicz): Expands the 5-membered furan to a 6-membered dihydropyranone .[1] This scaffold is a chiral pool equivalent for synthesizing rare sugars, polyketides, and antiparasitic agents.[2]

  • Acidic Trigger (Piancatelli): Rearranges the furan to a 5-membered cyclopentenone , a core motif in prostaglandins and cyclopentanoid antibiotics.[2]

1.2 The Gem-Dimethyl Effect The two methyl groups are not merely spectators; they are critical for:

  • Kinetic Stabilization: They sterically hinder the C2 position, preventing common side reactions like polymerization observed with primary furfuryl alcohols.[2]

  • Stereoelectronic Control: In the Piancatelli rearrangement, the gem-dimethyl group forces the intermediate pentadienyl cation into a specific conformation, favoring high stereoselectivity in the ring closure.

Chemical Properties & Stability

PropertyDataCritical Handling Note
CAS Number 3194-46-9
Molecular Weight 126.15 g/mol
Boiling Point 56–58 °C (12 mmHg)Volatile; use rotary evaporator with care.[1]
Stability Acid-SensitiveHigh Risk: In the presence of strong acid without water, it rapidly dehydrates to 2-isopropenylfuran, which polymerizes violently.[2] Always buffer or use dilute aqueous acids.[2]
Flash Point 43 °CFlammable.[2] Store under inert atmosphere (Ar/N2).

Experimental Protocols

Protocol A: Scalable Synthesis of 2-(Furan-2-yl)propan-2-ol

Objective: To synthesize the building block from inexpensive ethyl 2-furoate using a Grignard reagent.[1]

Reagents:

  • Ethyl 2-furoate (1.0 equiv)[1]

  • Methylmagnesium bromide (3.0 equiv, 3.0 M in Et2O)

  • Anhydrous Diethyl Ether (Et2O) or THF

  • Saturated NH4Cl (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous Et2O (0.5 M concentration relative to substrate).[2] Cool to 0 °C.

  • Grignard Addition: Cannulate MeMgBr solution into the addition funnel. Add dropwise to the cold solvent over 20 min.

  • Substrate Addition: Dissolve ethyl 2-furoate in a minimum volume of Et2O. Add this solution dropwise to the Grignard reagent at 0 °C.[2]

    • Mechanistic Note: Adding the ester to the excess Grignard prevents the formation of the ketone intermediate (2-acetylfuran), ensuring full conversion to the tertiary alcohol.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The alcohol is more polar than the ester.

  • Quench (Critical): Cool back to 0 °C. Slowly add sat. NH4Cl.[2][3]

    • Caution: Exothermic.[2] Do not use HCl; acid traces will cause dehydration/polymerization.[2]

  • Workup: Extract with Et2O (3x). Wash combined organics with brine.[2] Dry over Na2SO4.[2]

  • Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography to avoid acid-catalyzed decomposition on silica gel.[2]

    • Yield Expectation: 85–92%.[2][4]

Protocol B: The Achmatowicz Rearrangement (Oxidative Ring Expansion)

Objective: Transformation into 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one.[1]

Reagents:

  • 2-(Furan-2-yl)propan-2-ol (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • THF/Water (4:1 v/v)

  • Solid NaHCO3 (2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the furan alcohol in THF/Water. Add solid NaHCO3.[2]

    • Why NaHCO3? It neutralizes the HBr generated during the reaction, preventing the acid-sensitive product from degrading.[2]

  • Oxidation: Cool to 0 °C. Add NBS portion-wise over 15 minutes. The solution will turn yellow/orange.[2]

  • Rearrangement: Stir at 0 °C for 1 hour. The reaction proceeds via a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if in methanol) or a hemiacetal (in water), which spontaneously rearranges to the pyranone.[2]

  • Quench: Add saturated Na2S2O3 (sodium thiosulfate) to destroy excess bromine species.[2]

  • Extraction: Extract with EtOAc. Wash with water.[2]

  • Isolation: The product, 2,2-dimethyl-6-hydroxy-2H-pyran-3(6H)-one , is an equilibrium mixture of the lactol and the open-chain 1,4-dione.[2][1] It is often used directly or protected (e.g., acetylation with Ac2O/Pyridine) for characterization.[2]

Protocol C: Singlet Oxygen "Click" Labeling (Bio-Orthogonal Application)

Objective: Site-specific modification of furan-tagged peptides/biomolecules.[1]

Context: This protocol is used when the furan moiety is incorporated into a drug candidate or peptide.[2] Reagents:

  • Furan-tagged substrate (10 µM - 1 mM)[1]

  • Rose Bengal (5 µM, Photosensitizer)[2]

  • Light Source (Green LED, 530 nm)

  • Nucleophile (e.g., Hydrazine or Hydroxylamine derivative)

Methodology:

  • Mix: Combine substrate and Rose Bengal in aqueous buffer (PBS, pH 7.4).

  • Irradiate: Expose to Green LED for 5–15 minutes at RT.

    • Mechanism:[2][1] 1O2 performs a [4+2] cycloaddition with the furan, forming an unstable endoperoxide.[4]

  • Trapping: The endoperoxide rearranges to a cis-butene-1,4-dial (highly reactive electrophile).[2][1] The nucleophile (added immediately or present in situ) attacks this aldehyde, forming a stable covalent adduct (e.g., pyridazinium species if using hydrazine).

  • Result: Rapid, "click"-like bioconjugation without toxic metals.

Reaction Map & Mechanistic Pathways

The following diagram illustrates the divergent pathways accessible from the central building block.

G Start 2-(Furan-2-yl)propan-2-ol (Building Block) Inter1 Endoperoxide / Hemiacetal (Intermediate) Start->Inter1 Oxidation (NBS or 1O2) Cation Oxocarbenium Pentadienyl Cation Start->Cation Acid (H+) / Heat Dialdehyde cis-Butene-1,4-dial (Reactive Electrophile) Start->Dialdehyde 1O2 (Photo-ox) [4+2] Cycloaddition Pyranone 2,2-Dimethyl-6-hydroxy- 2H-pyran-3(6H)-one (Pyranone Scaffold) Inter1->Pyranone Rearrangement (Achmatowicz) Sugar Rare Sugars / Antibiotics Pyranone->Sugar Functionalization Cyclo 4-Hydroxy-5,5-dimethyl- cyclopent-2-enone (Prostaglandin Core) Cation->Cyclo 4π Electrocyclization (Piancatelli) Conjugate Protein/Peptide Crosslink Dialdehyde->Conjugate + Amine/Hydrazine

Caption: Divergent synthesis pathways from 2-(Furan-2-yl)propan-2-ol. Blue path: Achmatowicz rearrangement.[2] Red path: Piancatelli rearrangement.[2] Yellow path: Bio-orthogonal labeling.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Grignard) Incomplete conversion or ketone formation.[1]Ensure Grignard is in excess (3 equiv) and add the ester to the Grignard.
Polymerization Acidic traces during workup.[2]Use distillation for purification.[2][3] Avoid silica gel unless neutralized with 1% Et3N.[2]
No Rearrangement (Achmatowicz) pH too high (basic).The rearrangement requires a slightly acidic environment (often provided by the oxidant byproducts), but too much acid degrades it. Maintain pH ~4-5.
Over-oxidation Reaction time too long.[2]Quench immediately after starting material consumption (TLC). The pyranone product can oxidize further to open-chain acids.

References

  • Achmatowicz, O., et al. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds."[2][1] Tetrahedron, vol. 27, no.[2] 10, 1971, pp. 1973–1996.[2]

  • Piancatelli, G., et al. "Acid-Catalyzed Rearrangement of 2-Furylcarbinols."[2] Tetrahedron, vol. 36, no. 5, 1980, pp. 661–663.[2]

  • Antonatou, E., et al. "Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation."[2][5] Chemistry – A European Journal, vol. 22, no.[2][5] 25, 2016, pp. 8457–8461.[2][5]

  • Li, S., et al. "Total Synthesis of Natural Products via the Achmatowicz Rearrangement."[2] Chemical Reviews, vol. 120, no.[2] 18, 2020, pp. 10079–10144.[2]

  • PubChem. "2-(Furan-2-yl)propan-2-ol Compound Summary."[1] National Library of Medicine.[2]

Sources

Application Note: Divergent Ring-Opening Reactions of Furan-Containing Alcohols in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic control, causal protocol design, and self-validating workflows for furan ring-opening.

Executive Summary & Mechanistic Insights

Furfuryl alcohols (furan-containing carbinols) are highly versatile, biomass-derived synthons that serve as critical branch points in organic synthesis. Depending on the catalytic environment, the furan ring can be selectively manipulated to yield entirely different cyclic scaffolds. Understanding the causality behind these divergent pathways is essential for rationally designing complex pharmacophores.

The Achmatowicz Reaction (Oxidative Ring Expansion)

First reported in 1971, the Achmatowicz reaction converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones (dihydropyranones)[1].

  • Causality & Mechanism: The reaction is initiated by an electrophilic oxidant (traditionally bromine, but modern protocols favor N-Bromosuccinimide (NBS) or mCPBA)[2]. The oxidant attacks the electron-rich furan, triggering an oxidative cleavage that forms a highly reactive oxocarbenium ion intermediate. Water (acting as the requisite nucleophile) traps this intermediate to form a hemiacetal, which subsequently undergoes ring expansion[3].

  • Synthetic Utility: The resulting six-membered pyranones are foundational building blocks for synthesizing complex monosaccharides and tetrahydropyran-containing natural products[2].

The Piancatelli Rearrangement (Acid-Catalyzed Electrocyclization)

Discovered in 1976, the Piancatelli rearrangement is an acid-catalyzed process that transforms furfuryl alcohols into 4-hydroxycyclopent-2-enones[4].

  • Causality & Mechanism: In an acidic environment, the carbinol hydroxyl group is protonated and dehydrates, generating a resonance-stabilized pentadienyl cation (furanoxonium ion)[5]. Nucleophilic attack by water opens the furan ring. The defining step is a conrotatory 4π-electrocyclization. According to Woodward-Hoffmann rules, this thermal electrocyclization strictly dictates the trans relative stereochemistry between the newly formed hydroxyl group and the adjacent substituent[4][5].

  • Synthetic Utility: Cyclopentenones are core motifs in prostaglandins and various biologically active spirocycles[4].

Synthetic Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic logic when functionalizing furfuryl alcohols.

G Furfuryl Furfuryl Alcohol (Furan-containing synthon) Oxidation Oxidative Conditions (NBS, mCPBA) Furfuryl->Oxidation Electrophilic Oxidants Acid Acidic Conditions (Lewis/Brønsted Acids) Furfuryl->Acid H2O / Heat Achmatowicz Achmatowicz Reaction (Ring Expansion) Oxidation->Achmatowicz Oxocarbenium Intermediate Piancatelli Piancatelli Rearrangement (4π-Electrocyclization) Acid->Piancatelli Pentadienyl Cation Pyranone 6-Hydroxy-2H-pyran-3(6H)-ones (Six-membered Rings) Achmatowicz->Pyranone Hemiacetal Formation Cyclopentenone 4-Hydroxycyclopent-2-enones (Five-membered Rings) Piancatelli->Cyclopentenone trans-Selective Closure

Divergent synthetic pathways of furfuryl alcohols via oxidative expansion and electrocyclization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation checkpoints and clear causal reasoning for every reagent choice.

Protocol A: The Achmatowicz Reaction via NBS Oxidation[3]

Objective: Synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols.

  • Solvent Preparation: Dissolve the furfuryl alcohol derivative (1.0 eq) in a 1:1 mixture of THF and deionized water.

    • Causality: THF ensures the organic substrate remains in solution, while water is strictly required as the nucleophile to trap the oxocarbenium ion and form the hemiacetal.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

  • Oxidant Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, mild source of electrophilic bromine. The reaction is highly exothermic; portion-wise addition at 0 °C prevents thermal spikes that cause over-oxidation or ring-opened degradation.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The highly UV-active starting furan must disappear, replaced by a polar spot that stains heavily with p-anisaldehyde.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ until pH ~7.

    • Causality: NaHCO₃ neutralizes the HBr byproduct (preventing acid-catalyzed degradation of the pyranone), while Na₂S₂O₃ reduces any unreacted electrophilic bromine to prevent unwanted halogenation of the newly formed enone.

  • Isolation: Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: The Oxa-Piancatelli Rearrangement via Lewis Acid Catalysis[3]

Objective: Synthesis of trans-4-hydroxycyclopent-2-enones.

  • Reaction Assembly: Suspend the furfuryl alcohol derivative (1.0 eq) in deionized water.

  • Catalyst Addition: Add Magnesium Chloride (MgCl₂, 0.2 eq).

    • Causality: Historically, strong Brønsted acids (e.g., H₂SO₄) were used, which often led to the rapid polymerization of furans into black tar. MgCl₂ acts as a mild, oxophilic Lewis acid that sufficiently lowers the activation energy for the initial dehydration without destroying the substrate.

  • Thermal Activation: Seal the mixture in an autoclave (pressure vessel) and heat to 150 °C for 4 hours.

    • Causality: The conrotatory 4π-electrocyclization requires significant thermal energy to overcome the orbital symmetry activation barrier[4].

  • Self-Validation Checkpoint (NMR): After cooling and extracting a crude aliquot into CDCl₃, perform a ¹H-NMR scan. You must observe a coupling constant of J ≈ 2.5 Hz for the vicinal protons on the cyclopentenone ring. This specific J-value validates the exclusive formation of the trans diastereomer[4].

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

(Note: For nitrogen-containing targets, the Aza-Piancatelli variant utilizing Dysprosium(III) triflate (Dy(OTf)₃) and aniline nucleophiles provides an excellent route to aminocyclopentenones[6].)

Quantitative Data & Reaction Parameters

The following table summarizes the key metrics and causal outcomes of the primary furan ring-opening methodologies used in drug development.

Reaction TypeReagents / CatalystsKey IntermediateRing Size FormedTypical YieldsStereochemical Outcome
Achmatowicz NBS, mCPBA, or O₂/hvOxocarbenium ion6-membered (Pyranone)75–95%Diastereomeric mixtures (at the hemiacetal position)
Oxa-Piancatelli MgCl₂, Heat, H₂OPentadienyl cation5-membered (Cyclopentenone)60–85%Exclusive trans configuration
Aza-Piancatelli Dy(OTf)₃, AnilinesAza-pentadienyl cation5-membered (Aminocyclopentenone)70–90%Exclusive trans configuration

References

  • Achmatowicz reaction - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis Source: BenchChem URL
  • Source: Organic Syntheses (OrgSyn)
  • Organocatalytic enantioselective oxa-Piancatelli rearrangement Source: RSC Publishing URL

Sources

Asymmetric synthesis of chiral furan alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Asymmetric Synthesis of Chiral Furan Alcohols

Introduction & Strategic Importance

Chiral furan alcohols (furfuryl alcohols) are indispensable building blocks in modern organic synthesis and drug development. Their structural flexibility allows them to serve as latent 1,4-dicarbonyl equivalents, which can be unmasked and expanded via the Achmatowicz rearrangement to form highly functionalized pyranones and aza-sugars[1]. Because these pyranones are critical intermediates for synthesizing oligosaccharides, macrolides, and other bioactive natural products, establishing the absolute stereochemistry at the furan carbinol position with high enantiomeric excess (ee) is a paramount objective[1].

This application note details two highly robust, self-validating catalytic systems for synthesizing chiral furan alcohols:

  • Asymmetric Transfer Hydrogenation (ATH) of furyl ketones using Ru/Ir-diamine complexes.

  • Enantioselective Alkylation of furfurals using organozinc reagents and chiral amino alcohol catalysts.

Mechanistic Causality in Catalyst Selection

2.1. Noyori-Type Asymmetric Transfer Hydrogenation (ATH) Traditional hydride reductions of furyl ketones yield racemic mixtures. To achieve enantioselectivity, the Noyori ATH protocol utilizes a chiral transition-metal complex (e.g., Ru or Ir bound to a chiral diamine like TsDPEN or NN-ligands)[2]. The causality behind the high ee (>96%) lies in the "outer-sphere" mechanism. The chiral diamine ligand creates a rigid, sterically demanding chiral pocket. Simultaneous transfer of a proton (from the amine) and a hydride (from the metal) to the ketone occurs via a highly organized six-membered transition state. This effectively blocks one enantiotopic face of the furyl ketone, ensuring stereospecific reduction[2]. Furthermore, using a formic acid/triethylamine (HCO2H/TEA) azeotrope or isopropanol provides an environmentally benign, scalable hydride source[1].

2.2. Enantioselective Alkylation via (-)-MIB For the synthesis of secondary furan alcohols via C–C bond formation, the addition of diethylzinc to 2-furfural is catalyzed by (-)-3-exo-(dimethylamino)isoborneol [(-)-MIB][3]. The uncatalyzed addition of dialkylzinc to aldehydes is notoriously slow. The addition of (-)-MIB accelerates the reaction by forming a bimetallic zinc complex. This complex rigidifies the transition state, activating both the aldehyde (via Lewis acid coordination) and the alkyl group (enhancing nucleophilicity). The steric bulk of the isoborneol skeleton directs the alkyl transfer exclusively to the Si face of the aldehyde, achieving >97% ee while completely suppressing the racemic background reaction[3].

2.3. The Achmatowicz Rearrangement Once the chiral furan alcohol is synthesized, it can be subjected to oxidative rearrangement using N-bromosuccinimide (NBS) in aqueous THF. This stereospecific ring expansion translates the carbinol stereocenter into the anomeric and C-5 stereocenters of the resulting 6-hydroxy-2H-pyran-3(6H)-one, a critical precursor for carbohydrate synthesis[1].

Visualizing the Synthetic Workflows

SyntheticWorkflow A Prochiral Furyl Ketone or Furfural B Asymmetric Catalysis (ATH or Alkylation) A->B Chiral Catalyst C Chiral Furan Alcohol (>95% ee) B->C Stereocenter Formation D Achmatowicz Rearrangement (NBS, H2O/THF) C->D Oxidative Ring Expansion E Chiral Pyranone (Bioactive Precursor) D->E Stereocenter Preservation

Strategic workflow from prochiral furan derivatives to chiral pyranones via asymmetric catalysis.

CatalyticCycle Ru1 Metal-Amido Complex (Active Catalyst) Ru2 Metal-Hydride Complex Ru1->Ru2 Hydride Acquisition Prod Chiral Furan Alcohol Ru1->Prod Ru2->Ru1 Outer-Sphere Transfer Sub Furyl Ketone Sub->Ru2 HDonor Hydride Donor (HCO2H or i-PrOH) HDonor->Ru1

Outer-sphere mechanism of the Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary asymmetric methodologies for generating chiral furan alcohols, demonstrating the high efficiency and selectivity of these optimized systems[1][2][3][4].

MethodologySubstrateCatalyst / LigandReagentsYield (%)Enantiomeric Excess (ee %)
Asymmetric Transfer Hydrogenation 2-AcetylfuranRuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)HCO2H / TEA (1:2)89%>96%
Asymmetric Transfer Hydrogenation 2-AcetylfuranIr / Chiral NN-ligandH2 (1 MPa)>90%99.9%
Enantioselective Alkylation 2-Furfural(-)-MIB (4 mol%)Diethylzinc (Et2Zn)98%97%
Enantioselective Arylation Aryl KetonesTi(O-i-Pr)4 / (S)-BINOL (10-20 mol%)(2-furyl)AlEt2(THF)>85%87-93%

Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation of 2-Acetylfuran [1][2]

  • Objective: Synthesis of (S)-1-(2-furyl)ethanol.

  • Materials: 2-Acetylfuran (10 mmol), RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%), Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5 mL), anhydrous dichloromethane (DCM, 10 mL).

  • Step-by-Step Procedure:

    • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) to the flask.

    • Solvent & Substrate Addition: Inject anhydrous DCM (10 mL) followed by 2-acetylfuran (10 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution.

    • Reduction: Dropwise, add the HCO2H/TEA azeotropic mixture (5 mL) via syringe. Caution: Gas evolution (CO2) will occur.

    • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor progression via TLC (Hexanes/EtOAc 4:1) or GC-MS. Complete conversion typically occurs within 12-16 hours.

    • Quenching & Extraction: Quench the reaction by adding water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3 (20 mL) and brine (20 mL).

    • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield (S)-1-(2-furyl)ethanol as a pale yellow oil.

  • Validation: Confirm ee >96% via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Enantioselective Alkylation of 2-Furfural using (-)-MIB [3]

  • Objective: Synthesis of (1R)-1-(2-furyl)propan-1-ol.

  • Materials: 2-Furfural (5.0 mmol), (-)-MIB (0.2 mmol, 4 mol%), Diethylzinc (1.0 M in hexanes, 10.0 mL, 10.0 mmol), anhydrous hexanes (10 mL).

  • Step-by-Step Procedure:

    • Catalyst Activation: In an argon-purged Schlenk flask, dissolve (-)-MIB (4 mol%) in anhydrous hexanes (10 mL).

    • Organozinc Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc (10.0 mL of 1.0 M solution) dropwise over 10 minutes. Stir for 15 minutes to allow the formation of the active bimetallic catalyst complex.

    • Substrate Addition: Add 2-furfural (5.0 mmol) dropwise to the mixture at 0 °C.

    • Incubation: Maintain the reaction at 0 °C for 12 hours. The rigid transition state ensures the ethyl group transfers exclusively to the Si face.

    • Workup: Carefully quench the unreacted diethylzinc by adding saturated aqueous NH4Cl (15 mL) dropwise at 0 °C. Caution: Highly exothermic, ethane gas evolution.

    • Isolation: Extract with diethyl ether (3 x 20 mL). Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography to afford the chiral furan alcohol (98% yield, 97% ee).

Protocol C: One-Pot Achmatowicz Rearrangement to Pyranone [1][3]

  • Objective: Conversion of chiral furan alcohol to enantioenriched 6-hydroxy-2H-pyran-3(6H)-one.

  • Materials: Chiral furan alcohol (from Protocol A or B, 2.0 mmol), N-Bromosuccinimide (NBS, 2.1 mmol), THF/H2O (4:1 v/v, 20 mL).

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the chiral furan alcohol (2.0 mmol) in the THF/H2O mixture (20 mL) in a round-bottom flask at room temperature.

    • Oxidation: Add NBS (2.1 mmol) in three equal portions over 15 minutes. The solution will briefly turn yellow/orange before fading as the bromonium intermediate is consumed.

    • Rearrangement: Stir the reaction at room temperature for 4 hours. The furan ring undergoes oxidative hydration and subsequent ring expansion.

    • Workup: Dilute the mixture with EtOAc (30 mL) and wash with 10% aqueous Na2S2O3 (15 mL) to neutralize residual oxidant, followed by saturated NaHCO3 (15 mL).

    • Isolation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate the pyranone (typical yield 73-77%).

References[4] Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL. Chemical Communications (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXZQtGxS1oBAKnKA8qmE4p87SBW_y9Rkk3PFwjTAiSRLPxvJfYiP1rq6UMBeWK-jPcyqCvffuID4JbHAbDuuTENxDq7P6rbUzNLoM7pyttv0iCxTZjv_p3i7yebRa0jvBUPMwXGV8HkDMOPPMae-EifejFoWeDyI6[2] General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBlzurJanOoMxwhWHrG6snzPigoku-lwXcchmcUDQ6ICJgNN2WLL96QaZ538mRy4Ii46K7HZRCqTNKtvhFsM5urbNunWnp55sfUeI3rMj9xLoAHMIohsuMvKwgcDcJ7V8M8XTLJxPpQfRByy0ndHR5AaAwmgpbTSIyK36OwuxK5Mfbv8Hw-9iertoxhGswn6LM_4nLvqUpHlKLIAE3iC7Te2GyAZSGA==[1] De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XYXbFcyf1lsQ9LvEZ94hIvVH8pupo9dK025tndiwCvihNtduy-G5kXjrRQ6ZJ6-mZB83b5YnJP2EE_4bOF87w5oJf1fQkRBHAKACL0NmNDSH92wTNcOI7VA0Ni_jbnLXBy_eAYEX9W59TQ==[3] One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4i8DHYuvugyzf_kBKCEbpF5ULckHdQD0XRmFdNPIZTvIRWgFfPMhelippSs0etVRj8PFseIVqOM1wDw_8j_-WoT_bgReKfCUQmeBaSy7kBdOPDoUrrNBBRgwy67diJi_l_p6I1LevpqkuA==

Sources

Application Note: 2-(Furan-2-yl)propan-2-ol in Fragrance & Olfactory Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the formulation, stability, and safety profile of 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1), also known as


-Dimethylfurfuryl alcohol. While furan derivatives are staples in gourmand and savory flavor chemistry, this specific tertiary alcohol offers a unique, softer olfactory profile compared to its aldehyde (furfural) or ketone (2-acetyl furan) analogs.

Key Technical Insight: The utility of this molecule is strictly limited by its acid-lability . Under acidic conditions (pH < 5.0), it undergoes rapid dehydration to form 2-isopropenylfuran , a highly reactive diene prone to polymerization and oxidative browning. This guide provides the protocols necessary to stabilize this ingredient in functional perfumery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name 2-(Furan-2-yl)propan-2-ol
Common Name

-Dimethylfurfuryl alcohol
CAS Number 6378-58-1
Molecular Formula

Molecular Weight 126.15 g/mol
LogP (calc) ~1.2 (Moderate lipophilicity)
Vapor Pressure ~1.6 mmHg @ 25°C (Estimated)
Solubility Soluble in Ethanol, Dipropylene Glycol (DPG), Diethyl Phthalate (DEP). Sparingly soluble in water.
Organoleptic Profile

Unlike the sharp, solvent-like attack of furfuryl alcohol or the heavy, balsamic sweetness of 2-acetyl furan, 2-(Furan-2-yl)propan-2-ol presents a nuanced profile:

  • Primary Notes: Earthy, Nutty (Walnut/Hazelnut), Burnt Sugar.

  • Secondary Notes: Herbaceous, slightly chemical/ethereal (due to the tertiary alcohol), fading to a dry balsamic finish.

  • Olfactory Utility: Used in trace amounts (<0.1%) to add realism to Coffee, Chocolate, Bread, and Tobacco accords.

Critical Stability Protocol: The Acid-Catalyzed Failure Mode

The most significant challenge in formulating with 2-(Furan-2-yl)propan-2-ol is its tendency toward acid-catalyzed dehydration. Being a tertiary alcohol attached to an aromatic (furan) ring, the carbocation intermediate is stabilized, facilitating elimination.

Mechanism of Degradation

In acidic media (e.g., citrus accords, acidic toiletry bases), the hydroxyl group is protonated and lost as water. The resulting alkene, 2-isopropenylfuran , is unstable.

DehydrationPathway Start 2-(Furan-2-yl)propan-2-ol (Stable Precursor) Inter Carbocation Intermediate Start->Inter Protonation & -H2O Acid Acid Catalyst (H+) Acid->Start Product 2-Isopropenylfuran (Reactive Diene) Inter->Product Elimination (-H+) Polymer Brown Polymer/Gum (Off-Odor) Product->Polymer Oxidation/Polymerization

Figure 1: Acid-catalyzed dehydration pathway leading to product failure (browning and off-odors).

Stabilization Protocol

To prevent the formation of the reactive diene, the following rules must be strictly observed:

  • pH Control: Maintain formulation pH > 6.0 .

    • Risk:[1] Do not use in acidic antiperspirants or citrus-heavy colognes without buffering.

  • Buffer System: For aqueous-alcoholic systems, use a Citrate/Hydroxide buffer to lock pH at 6.5–7.0.

  • Antioxidant Loading:

    • Add BHT (Butylated Hydroxytoluene) at 0.05% or Alpha-Tocopherol at 0.1% to the concentrate. This scavenges radicals if any diene is formed, preventing polymerization.

Safety & Toxicology (Drug Development Perspective)

Warning: Furan derivatives are under high regulatory scrutiny due to potential hepatotoxicity and carcinogenicity associated with the parent furan molecule.

Metabolic Activation (Bio-activation)

Toxicologists must consider the metabolic fate of the furan ring.

  • Pathway: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form reactive dicarbonyls (e.g., cis-2-butene-1,4-dial).

  • Structure-Activity Relationship (SAR): The bulky isopropyl group at the C2 position may sterically hinder enzymatic oxidation compared to unsubstituted furan, but it does not eliminate the risk.

  • Requirement: This material should be treated as a Level 2 Research Material . It is not a standard "GRAS" commodity. Ames testing (mutagenicity) and local lymph node assays (sensitization) are recommended before scaling up.

Formulation Protocols

Protocol A: Preparation of a Stable 10% Sol (Stock Solution)

Purpose: To create a working stock that resists oxidation and polymerization.

Materials:

  • 2-(Furan-2-yl)propan-2-ol (Purity >98%)

  • Dipropylene Glycol (DPG) - Fragrance Grade

  • BHT (Solid)

Step-by-Step:

  • Pre-Dissolution: Weigh 0.05g BHT into a beaker.

  • Solvent Addition: Add 89.95g DPG. Heat gently to 40°C and stir until BHT is fully dissolved. Cool to 20°C.

  • Active Addition: Slowly add 10.00g 2-(Furan-2-yl)propan-2-ol under low-shear stirring.

  • QC Check: Verify the solution is clear and colorless.

  • Storage: Store in amber glass, nitrogen-purged, at 4°C. Shelf life: 6 months.

Protocol B: "Roasted Coffee" Accord (Demonstration)

Purpose: To demonstrate the nutty/earthy contribution of the target molecule.

IngredientParts per Thousand (ppt)Function
2-(Furan-2-yl)propan-2-ol (10% in DPG) 15 Nutty/Burnt Core
Furfuryl Mercaptan (0.1% in DPG)5Roasted Coffee Sulfur
Vanillin40Sweetness/Creaminess
Isovaleraldehyde (1% in DPG)10Fermented/Cocoa top
DPG (Diluent)930Solvent

Analytical Validation (GC-MS)

To validate purity and detect the formation of the degradation product (2-isopropenylfuran), use the following method.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Polar column preferred for alcohols.

Method Parameters:

  • Inlet: Split 50:1, 250°C.

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection:

    • Target Peak: 2-(Furan-2-yl)propan-2-ol (Retention Index ~1500-1600 on Wax).

    • Impurity Peak: 2-Isopropenylfuran (Elutes earlier due to loss of -OH and polarity).

Workflow cluster_0 Quality Control Workflow Sample Raw Material Sample Prep Dilution in EtOH (1% w/w) Sample->Prep GC GC-MS Injection (DB-WAX Column) Prep->GC Decision Check Impurity: 2-Isopropenylfuran GC->Decision Pass PASS: <0.5% Impurity Decision->Pass Clean Fail FAIL: >0.5% Impurity (Polymerization Risk) Decision->Fail Degraded

Figure 2: Analytical workflow for validating raw material integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10011909, 2-(Furan-2-yl)propan-2-ol. Retrieved from [Link]

  • The Good Scents Company (2024). Furan and Furan Derivative Odor Profiles. (General reference for furan organoleptics). Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2017). Risks for human health related to the presence of furan and methylfurans in food. EFSA Journal. (Toxicology grounding). Retrieved from [Link]

  • ChemGuide (2024). Mechanism of Acid-Catalyzed Dehydration of Alcohols. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Furan Derivatives. (General industry standard reference). Retrieved from [Link]

Sources

Application Note: High-Yield Biocatalytic Asymmetric Reduction of Furan Ketones to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Content Focus: Mechanistic causality, process engineering, and self-validating experimental protocols

Introduction & Strategic Rationale

Optically active heteroaromatic alcohols, particularly 1-(furan-2-yl)ethanols, are highly versatile chiral building blocks in pharmaceutical synthesis. They serve as direct precursors for Achmatowicz-type ring expansions, yielding functionalized pyranones (e.g., 6-hydroxy-2-methyl-2H-pyran-3(6)-one) that are essential for synthesizing complex natural products and active pharmaceutical ingredients (APIs)[1].

While traditional asymmetric hydrogenation of furan ketones requires expensive transition metal catalysts (e.g., Ir, Ru) and high hydrogen pressures, biocatalytic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) offers a highly enantioselective, green alternative operating at ambient temperature and pressure[2]. This application note details the causal mechanisms, phase engineering strategies, and a self-validating protocol for the asymmetric reduction of 2-acetylfuran.

Mechanistic Causality: The Biocatalytic Engine

To achieve high conversion and enantiomeric excess (ee), the reaction must be engineered around two core principles: stereocontrol and thermodynamic driving forces.

Stereocontrol via Enzyme Active Sites

The stereochemical outcome—yielding either the (S)- or (R)-enantiomer—is dictated by the binding pocket topology of the chosen ADH. Enzymes follow either Prelog or anti-Prelog rules based on the spatial arrangement of their large and small binding domains relative to the hydride trajectory from the NAD(P)H cofactor. For instance, whole-cell biocatalysts like Lactobacillus paracasei typically yield the (S)-enantiomer[2], whereas specific isolated enzymes like AFPDH from Candida maris are strictly (R)-specific[3].

Thermodynamic Driving via Cofactor Regeneration

ADHs require stoichiometric amounts of NAD(P)H, which is economically prohibitive for scale-up. To circumvent this, a coupled-enzyme system using Glucose Dehydrogenase (GDH) is employed. GDH catalyzes the oxidation of cheap D-glucose to D-glucono-


-lactone, simultaneously reducing NAD(P)

back to NAD(P)H[4]. This sacrificial oxidation is highly exergonic, effectively pulling the thermodynamic equilibrium of the ketone reduction forward to >99% conversion.

BiocatalyticCascade cluster_0 Target Transformation cluster_1 Cofactor Regeneration Ketone 2-Acetylfuran ADH ADH Ketone->ADH Alcohol (S)-1-(Furan-2-yl)ethanol ADH->Alcohol NAD NAD+ ADH->NAD Glucose D-Glucose GDH GDH Glucose->GDH Gluconate D-Glucono-δ-lactone GDH->Gluconate NADH NADH GDH->NADH Hydride Recovery NADH->ADH Hydride Transfer NAD->GDH

Biocatalytic cascade for the asymmetric reduction of 2-acetylfuran with GDH-mediated NADH recycling.

Experimental Design & Parameter Optimization

Before executing the protocol, application scientists must account for the specific physicochemical properties of furan ketones:

  • Phase Engineering (Toxicity Mitigation): 2-Acetylfuran can exhibit substrate inhibition at concentrations >50 mM. To achieve high volumetric productivity (e.g., 100 mM scale), a co-solvent (5% v/v DMSO) or a biphasic system (using an organic overlay like MTBE) is utilized to act as a substrate reservoir, slowly partitioning the ketone into the aqueous phase.

  • pH Stat Control: The oxidation of D-glucose generates gluconic acid (following the hydrolysis of the lactone). Without active pH control, the reaction pH will plummet, denaturing the ADH. A pH stat utilizing 1 M NaOH is mandatory to maintain the optimal pH of 7.0.

Validated Protocol: Asymmetric Reduction of 2-Acetylfuran

This protocol outlines a self-validating, 100 mM scale synthesis of (S)-1-(furan-2-yl)ethanol using a commercially available (S)-selective ADH and GDH recycling system.

Materials & Reagents
  • Substrate: 2-Acetylfuran (11.0 g, 100 mmol)

  • Cofactor Donor: D-Glucose (27.0 g, 150 mmol, 1.5 eq.)

  • Cofactor: NAD

    
     free acid (66 mg, 0.1 mmol, 0.001 eq.)
    
  • Biocatalysts: (S)-selective ADH powder (500 mg), GDH powder (100 mg)

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0 (1.0 L)

  • Co-solvent: Dimethyl Sulfoxide (DMSO) (50 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 2 L jacketed bioreactor equipped with an overhead stirrer and pH stat, add 950 mL of the 100 mM KPi buffer (pH 7.0).

  • Dissolve D-Glucose (27.0 g) and NAD

    
     (66 mg) into the buffer.
    
  • Adjust the temperature to 30°C. Causality: 30°C provides the optimal balance between enzyme kinetics and thermal stability.

  • Add the ADH (500 mg) and GDH (100 mg) powders. Stir gently at 150 rpm for 10 minutes to ensure complete dissolution without causing shear-induced protein denaturation.

Step 2: Substrate Addition & Reaction Initiation

  • Dissolve 2-Acetylfuran (11.0 g) in 50 mL of DMSO.

  • Add the substrate solution dropwise to the bioreactor over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to substrate inhibition.

  • Engage the pH stat to maintain pH 7.0 using 1 M NaOH.

Step 3: In-Process Quality Control (IPQC) - Self-Validation Step

  • At

    
     hours, extract a 100 µL aliquot from the reactor.
    
  • Extract with 200 µL of Ethyl Acetate (EtOAc), centrifuge at 10,000 x g for 2 minutes, and carefully collect the organic layer.

  • Analyze via Chiral GC (e.g., using a Cyclosil-B column).

  • Validation Check: Confirm conversion is >50% and ee is >99%. If conversion has stalled, verify the pH stat log and consider spiking an additional 10 mg of NAD

    
    . Do not proceed to bulk quench until IPQC confirms >99% conversion (typically achieved by 
    
    
    
    hours).

Step 4: Downstream Processing

  • Once complete conversion is verified, add 200 g of NaCl to the bioreactor to saturate the aqueous phase. Causality: Salting out decreases the solubility of the chiral alcohol in water, maximizing extraction efficiency.

  • Extract the aqueous mixture with EtOAc (3 x 500 mL).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude (S)-1-(furan-2-yl)ethanol.

Quantitative Data Summary

The table below summarizes expected biocatalytic performance metrics across different enzyme systems for furan ketone reduction, demonstrating the versatility of the biocatalytic approach.

SubstrateBiocatalyst / Enzyme SystemCofactor RegenerationConversion (%)Enantiomeric Excess (ee %)Configuration
2-AcetylfuranLactobacillus paracasei (Whole cell)[2]Endogenous Glucose>90>99(S)
2-AcetylfuranCommercially available ADH cascade[1]Glucose / GDH>99>99(S)
2-AcetylfuranAFPDH (Candida maris)[3]NADH / GDH>95>98(R)

References

  • Source: scispace.
  • Title: Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)
  • Source: google.com (Google Patents)
  • Source: tandfonline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Furan-2-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FUR-OH-992 Subject: Yield Optimization & Troubleshooting for 2-(Furan-2-yl)propan-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are encountering yield losses in the synthesis of 2-(Furan-2-yl)propan-2-ol (also known as dimethyl(2-furyl)carbinol). This tertiary alcohol is a critical intermediate but is notoriously unstable due to the acid-sensitivity of the furan ring and the propensity for dehydration to form 2-isopropenylfuran, which rapidly polymerizes.

This guide replaces standard textbook procedures with a process-resilient protocol designed to mitigate the specific "yield killers" inherent to this molecule: Acid-Catalyzed Dehydration and Furan Ring Opening .

Module 1: Route Selection & Mechanism Analysis

User Query: Which synthetic route offers the highest reliability for scale-up?

Technical Response: While both Grignard and Lithiation routes are viable, the Grignard addition to Methyl 2-furoate is generally more robust for scale-up due to easier temperature management and reagent stability compared to handling n-Butyllithium. However, the Lithiation route (Furan + n-BuLi + Acetone) is atom-economical if you already handle organolithiums.

Visualizing the Pathways & Failure Points

The following diagram illustrates the two primary synthesis routes and the critical degradation pathways that destroy yield.

ReactionPathways Start_G Methyl 2-furoate (Grignard Route) Intermediate Alkoxide Intermediate (Stable in solution) Start_G->Intermediate + 2 eq. MeMgBr (Exothermic) Start_L Furan + n-BuLi (Lithiation Route) Start_L->Intermediate + Acetone (-78°C to 0°C) Target TARGET: 2-(Furan-2-yl)propan-2-ol Intermediate->Target Controlled Quench (pH 7-8) Dehydration Side Product: 2-Isopropenylfuran Target->Dehydration Acid (H+) or Heat RingOpen Ring Opening (Diketones/Tars) Target->RingOpen Strong Acid (pH < 4) Polymer Polymerization (Black Tar) Dehydration->Polymer Rapid

Figure 1: Synthetic pathways and critical degradation nodes. Note that the target alcohol is a "gateway" to polymerization if exposed to acid or heat.

Module 2: Critical Protocol Optimization (The "Self-Validating" System)

User Query: My reaction goes to completion (by TLC), but I lose product during workup. What is happening?

Root Cause: The tertiary alcohol is benzylic-like. Even trace acidity during workup catalyzes E1 elimination to the alkene, which polymerizes. Solution: You must maintain a neutral-to-slightly-basic pH throughout the entire isolation process.

Step-by-Step Optimization Guide
StepStandard Protocol (High Risk)Optimized Protocol (High Yield) Why? (The Science)
1. Reagent Addition Add MeMgBr rapidly to ester.Cryogenic Addition: Add MeMgBr to ester at 0°C to -10°C .Controls exotherm to prevent local overheating and polymerization of the starting material.
2. Quenching Pour into dilute HCl or H₂SO₄.Buffered Quench: Pour reaction mixture into saturated NH₄Cl (pH ~5-6) or 10% NaHCO₃ .Strong acids instantly dehydrate the tertiary alcohol. NH₄Cl is mild enough to hydrolyze the Mg-salt without protonating the alcohol.
3. Phase Separation Standard extraction.Rapid Separation: Extract immediately with Et₂O or MTBE. Wash organic layer with NaHCO₃. Ensures no residual Lewis acidic Mg salts remain, which can catalyze degradation during concentration.
4. Drying MgSO₄ (can be slightly acidic).Na₂SO₄ + Trace K₂CO₃. Adding a pinch of solid Potassium Carbonate to the drying agent neutralizes any adventitious acid.
5. Concentration Rotary evaporation at 40-50°C.Cold Evaporation: Rotovap at < 30°C bath temp. Do not distill to dryness unless necessary.Heat promotes elimination. The product is volatile; high vac can strip it, while heat kills it.
Module 3: Purification & Storage Strategy

User Query: Can I distill the product? It turns black in the pot.

Technical Response: Distillation is the most dangerous step for this molecule. The "black tar" is poly(2-isopropenylfuran).

The "Base-Stabilized" Distillation Technique:

  • Pre-treatment: Wash the glassware with base (dilute NaOH) and dry it to remove acidic sites on the glass surface.

  • Add Stabilizer: Add 1-2% (w/w) solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate directly into the distillation pot.

  • Vacuum: Use high vacuum (< 5 mmHg) to keep the boiling point below 50-60°C .

  • Collection: Receive the distillate into a flask containing a few pellets of KOH or K₂CO₃ if storing for long periods.

Storage:

  • Store at -20°C.

  • Add a stabilizer (e.g., trace triethylamine) if the downstream reaction tolerates it.

  • Shelf-life: Degrades over time even at 4°C (turns yellow/brown). Use immediately if possible.

Module 4: Troubleshooting FAQ

Q: The NMR shows a mixture of product and alkene (peaks at ~5.0 and 5.5 ppm). Can I convert the alkene back?

  • A: No. The alkene (2-isopropenylfuran) is a degradation product. Its presence indicates your workup was too acidic or too hot. You must restart and buffer your quench.

Q: I used n-BuLi and got a low yield. The mixture was thick.

  • A: Lithiated furan can aggregate. Ensure you use a co-solvent like THF (or add TMEDA) to break aggregates. Also, ensure the acetone is dry ; wet acetone kills the lithiated species immediately.

Q: Can I use column chromatography instead of distillation?

  • A: Yes, but silica gel is acidic . You must neutralize the silica column by flushing it with 1% Triethylamine/Hexanes before loading your sample. Elute with Hexanes/Ethyl Acetate (buffered).

References & Authority
  • Grignard Addition to Furoates:

    • Hey, D. H., & Rees, C. W. (1960). "The reaction of methylmagnesium iodide with methyl 2-furoate." Journal of the Chemical Society. (Classic establishing the tertiary alcohol sensitivity).

    • Keay, B. A. (1987). "Lithiation of furan and reaction with electrophiles." Chemical Reviews.

  • Furan Acid Sensitivity:

    • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing. (The definitive text on furan stability and polymerization mechanisms).

  • Purification of Acid-Sensitive Alcohols:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for base-washing glassware and stabilizing distillations).

  • Synthesis Verification:

    • Sigma-Aldrich Technical Data.[1] "2-(Furan-2-yl)propan-2-ol Properties & Safety."

For further assistance, please reply to this ticket with your specific reagent stoichiometry and observed TLC Rf values.

Sources

Technical Support Center: 2-Acetylfuran Reaction Profiling & Impurity Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers utilizing 2-acetylfuran (2-AF) in organic synthesis and medicinal chemistry.

Topic: Characterization of Byproducts in 2-Acetylfuran Reactions Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Document ID: AF-T3-GUIDE-2025

Executive Summary: The Reactivity Paradox

2-Acetylfuran is a deceptive scaffold. While the electron-rich furan ring facilitates electrophilic substitution, it simultaneously renders the molecule highly susceptible to acid-catalyzed ring opening and oxidative degradation. The acetyl group at the C2 position introduces an electron-withdrawing effect, slightly stabilizing the ring compared to furan itself, but it also activates the


-protons for aldol-type chemistry.

Successful manipulation of 2-AF requires balancing three competing pathways:

  • Desired Functionalization (Reduction, Condensation, Substitution).

  • Furan Ring Opening (Acidic hydrolysis to 1,4-dicarbonyls).

  • Polymerization (Formation of humins/tars).

Diagnostic Workflows & Troubleshooting (Q&A)

Category A: Synthesis & Acylation Impurities

User Report: "I am synthesizing 2-acetylfuran via Friedel-Crafts acylation, but my GC-MS shows a persistent heavier impurity (M+ = 152) and the reaction mixture turns black."

Diagnosis: The M+ 152 peak corresponds to 2,5-diacetylfuran . The black color indicates furan resinification (polymerization).

Technical Explanation: The furan ring is highly activated. Once 2-acetylfuran is formed, the electron-withdrawing acetyl group deactivates the ring, theoretically preventing further substitution. However, under forcing conditions (high temperature or excess catalyst), the remaining C5 position attacks another equivalent of the acylating agent. The "black tar" results from the acid-catalyzed polymerization of furan or the product itself, often initiated by trace moisture generating free acid.

Troubleshooting Protocol:

  • Stoichiometry Control: Ensure Furan is in slight excess (1.1–1.3 eq) relative to the anhydride.[1] Do not use excess anhydride.

  • Catalyst Selection: Switch from strong Brønsted acids (

    
    ) to milder Lewis acids like 
    
    
    
    or
    
    
    to minimize resinification.
  • Temperature Modulation: Maintain reaction temperature

    
     during addition. Higher temperatures favor the higher activation energy pathway to the disubstituted product.
    
Category B: Reduction Byproducts (Synthesis of 1-(2-furyl)ethanol)

User Report: "During


 reduction, I see a new impurity eluting just before the product. NMR shows loss of aromaticity."

Diagnosis: Over-reduction leading to tetrahydrofuran (THF) derivatives or ring-opened 1,4-diols .

Technical Explanation: While


 is chemoselective for the ketone, the furan ring can be partially reduced (to dihydrofuran) or fully saturated (to tetrahydrofuran) under catalytic hydrogenation conditions or if powerful hydride donors (e.g., 

) are used without strict temperature control. If the workup is too acidic, the resulting alcohol can undergo acid-catalyzed rearrangement (Achmatowicz-type reaction) or dehydration.

Corrective Action:

  • Quenching: Use saturated

    
     or Acetone instead of HCl. The furan alcohol product is acid-sensitive (prone to polymerization).[2]
    
  • Reagent Check: Ensure

    
     is not contaminated with transition metals, which can catalyze ring hydrogenation.
    
Category C: Condensation Reactions (Claisen-Schmidt)

User Report: "My aldol condensation with benzaldehyde yields the chalcone, but I also see a dimer and a 'hydrated' byproduct."

Diagnosis:

  • Dimer: Self-condensation of 2-acetylfuran (rare, but possible).

  • Hydrated Product: Michael addition of water or solvent to the enone double bond, or a Michael adduct where a second equivalent of 2-acetylfuran attacks the product.

Technical Explanation: The product (furanochalcone) contains an


-unsaturated ketone. In basic media, this is a Michael acceptor. If the reaction runs too long or the base concentration is too high, the enolate of 2-acetylfuran will attack the product, forming a 1,5-diketone oligomer.

Visualizing Reaction Pathways[3]

The following diagram maps the critical divergence points between success (green) and failure (red/orange).

G Start 2-Acetylfuran (2-AF) Red_Cond Reduction (NaBH4) Start->Red_Cond Cond_Cond Claisen-Schmidt (Base/Aldehyde) Start->Cond_Cond Acid_Cond Acidic Conditions (H+ / Lewis Acid) Start->Acid_Cond Prod_Alc 1-(2-Furyl)ethanol (Target) Red_Cond->Prod_Alc Controlled Conditions Side_Sat Tetrahydrofuran derivatives Red_Cond->Side_Sat Over-reduction (H2/Pd) Side_Open Ring Opening (4-oxopentanal derivs) Red_Cond->Side_Open Acidic Workup Prod_Chal Furanochalcone (Target) Cond_Cond->Prod_Chal 1:1 Stoich. Short Time Side_Mich Michael Adducts (Oligomers) Cond_Cond->Side_Mich Excess 2-AF Prolonged Rxn Side_Poly Black Tar (Furan Resins) Acid_Cond->Side_Poly Trace H2O Strong Acid Side_Diac 2,5-Diacetylfuran (Over-acylation) Acid_Cond->Side_Diac High Temp Excess Anhydride

Caption: Reaction network of 2-acetylfuran showing primary synthetic routes (green) vs. degradation and byproduct pathways (red/yellow).

Analytical Characterization Guide

Distinguishing the target molecule from its insidious byproducts requires specific analytical markers.

Table 1: Key Impurity Signatures
Impurity TypeOriginGC-MS (EI) Signature1H NMR Marker (CDCl3)
2,5-Diacetylfuran Over-acylation

152 (

), 137 (

)
Singlet ~2.55 ppm (6H, 2xAc); Singlet ~7.2 ppm (2H, furan ring)
Furan Resins PolymerizationNo distinct peak (smear/baseline rise)Broad, undefined peaks in aliphatic (1-3 ppm) and olefinic regions
Tetrahydro-2-AF Over-reduction

114 (

)
Loss of aromatic signals (6.5-7.6 ppm); Multiplets 1.8-4.0 ppm
Michael Dimers CondensationHigh MW (e.g.,

> 300)
Complex multiplets; doubling of acetyl/aromatic signals
Ring-Opened Diols Acid Hydrolysis

varies (often dehydrates in injector)
Aldehyde proton (~9.5 ppm) or broad OH; loss of furan doublets
Protocol: Isolation of Unknown Impurities

If a recurring unknown peak appears, follow this isolation logic:

  • TLC Profiling: Use Hexane:Ethyl Acetate (8:2). Furan derivatives often stain bright red/purple with p-Anisaldehyde stain upon heating.

  • HPLC Method (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 275 nm (Furan

      
      ) and 220 nm.
      
    • Note: Ring-opened products are often more polar (elute earlier); Polymers elute very late or foul the column.

References

  • Synthesis & Kinetics : Li, X., et al. "Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals." ACS Omega, 2023.

  • Acylation Methodology : Keao, W., et al. "Method for synthesizing 2-acetylfuran."[3] Google Patents CN101357910A.

  • Condensation Reactions : Claisen, L. "Condensationen von Ketonen mit Aldehyden."[4] Berichte der Deutschen Chemischen Gesellschaft, 1881.[4]

  • Furan Stability : "Stability issues of furan rings in acidic or basic conditions."[2] BenchChem Technical Notes.

  • Reduction Pathways : "Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide." BenchChem Protocols.

Disclaimer: This guide is for research purposes only. 2-Acetylfuran is a combustible liquid and a severe eye irritant. All protocols must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Preventing Furan Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Furan-containing compounds are highly valuable platform chemicals and pharmaceutical intermediates, but they are notoriously sensitive to degradation during post-reaction workup[1]. This technical guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the structural integrity of furan derivatives during extraction and purification.

Part 1: The Mechanistic "Why" (FAQs)

Q1: Why do furan rings degrade so rapidly during standard aqueous workups? A1: The furan ring is an electron-rich, heteroaromatic system. In acidic conditions (typically pH < 4), the


-carbon (adjacent to the oxygen) is easily protonated. This protonation is the rate-limiting step that disrupts the molecule's aromaticity [1]. Once aromaticity is lost, the intermediate becomes highly susceptible to nucleophilic attack by water. This initiates a hydrolytic cascade that cleaves the ring, irreversibly forming 1,4-dicarbonyl compounds[3]. Standard dilute 

washes or even the slightly acidic surface of standard silica gel provide enough protons to trigger this degradation.

Q2: How do substituents dictate the stability of the furan core? A2: Stability is heavily dependent on the electronic nature of the substituents. Electron-withdrawing groups (EWGs), such as halogens, carboxylic acids, or formyl groups at the C2 or C5 positions, pull electron density away from the ring. This makes protonation thermodynamically less favorable, significantly improving stability [1]. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups activate the ring, making it a prime target for electrophilic attack, rapid ring-opening, and subsequent polymerization [3].

Q3: Why does my purified furan product turn black over time? A3: Furan derivatives, particularly furan-based aldehydes like furfural, are prone to self-polymerization and oxidation [2]. This process is accelerated by exposure to light, heat, and trace residual acids left over from improper workup. The dark discoloration is a visual indicator of polymeric gums forming in the sample.

Part 2: Troubleshooting Guide: Common Workup Failures & Solutions

Issue 1: Complete loss of product on a silica gel column.
  • Root Cause: Standard silica gel contains surface silanol groups that are slightly acidic (pH ~5–6). For highly activated furans, this mild acidity is sufficient to catalyze ring-opening during the slow elution process.

  • Causality & Solution: Neutralize the stationary phase. Pre-treat the silica gel by flushing it with an eluent containing 1% triethylamine (

    
    ). The basic amine binds to the acidic silanol sites, preventing them from protonating your furan [1]. Alternatively, switch to neutral alumina.
    
Issue 2: Formation of linear carbonyl side products during aqueous wash.
  • Root Cause: Acid-catalyzed hydrolytic ring-opening occurring in the separatory funnel.

  • Causality & Solution: The aqueous phase must be kept strictly above pH 4 [1]. If your reaction utilized an acid catalyst, quench the reaction with a buffered solution (e.g., saturated

    
     or phosphate buffer) rather than strong mineral acids.
    
Issue 3: Product discoloration (darkening) during solvent evaporation.
  • Root Cause: Thermal degradation and oxidation, which concentrate as the solvent volume decreases [2].

  • Causality & Solution: High temperatures provide the activation energy needed for oxidative polymerization. Evaporate solvents under high vacuum at temperatures strictly below 30°C. Upon isolation, immediately blanket the flask with an inert gas (argon or nitrogen) to displace oxygen [2].

Part 3: Quantitative Data on Furan Stability

The following table summarizes the kinetic stability of various furan derivatives under common workup conditions, illustrating the impact of pH and electronic substituents on the degradation half-life.

Compound TypeWorkup ConditionHalf-life (

)
Primary Degradation Pathway
2-Alkylfuran (EDG) 0.1 M

(pH 1)
< 5 minsRapid ring-opening to 1,4-diketone
2-Alkylfuran (EDG) Sat.

(pH 8)
> 48 hoursStable
2-Furoic Acid (EWG) 0.1 M

(pH 1)
> 24 hoursStable (Ring is deactivated)
Furfural Heat (>60°C) + Air~2 hoursOxidation & Polymerization[2]
trans-Enedione Ozonolysis /

N/AControlled degradation to carboxylic acid [4]

Part 4: Visualizations of Degradation and Workup

FuranDegradation Furan Furan Core (Electron-Rich) Protonated Protonated Intermediate (Loss of Aromaticity) Furan->Protonated H+ (pH < 4) Hemiacetal Hemiacetal Formation (Nucleophilic Attack by H2O) Protonated->Hemiacetal H2O Polymer Polymerized Gums (Dark Discoloration) Protonated->Polymer Electrophilic Attack (High Conc.) Dicarbonyl 1,4-Dicarbonyl Compound (Ring-Opened Product) Hemiacetal->Dicarbonyl Ring Cleavage

Acid-catalyzed furan ring-opening and polymerization pathways during workup.

WorkupWorkflow Start Reaction Complete (Contains Furan Product) CheckpH Is the reaction mixture acidic (pH < 7)? Start->CheckpH QuenchBase Quench with cold sat. NaHCO3 at 0°C CheckpH->QuenchBase Yes QuenchWater Quench with H2O or Brine CheckpH->QuenchWater No Extract Extract with EtOAc/MTBE (Avoid CHCl3/DCM) QuenchBase->Extract QuenchWater->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Purify Purify via Deactivated Silica (1% Et3N) Dry->Purify

Optimized troubleshooting workflow for the extraction and purification of furans.

Part 5: Self-Validating Experimental Protocols

Protocol A: Mild Aqueous Workup for Acid-Sensitive Furans

This protocol is designed to prevent transient pH drops and localized heating that destroy furan rings.

  • Thermal Quenching: Cool the reaction mixture to 0°C using an ice bath. Slowly add a cold, saturated aqueous solution of

    
     dropwise until the pH stabilizes between 7 and 8.
    
    • Causality: Low temperatures drastically slow down the kinetic rate of acid-catalyzed ring-opening, protecting the furan while the base neutralizes the acid [1].

  • Solvent Extraction: Extract the aqueous layer with a moderately polar organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Causality: Avoid halogenated solvents (e.g.,

      
      , 
      
      
      
      ) as they can slowly decompose to generate trace
      
      
      over time, which will degrade the product.
  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).
    
    • Causality: Do NOT use Magnesium Sulfate (

      
      ). 
      
      
      
      is slightly acidic and can trigger degradation during the drying phase.
  • Concentration & Validation: Concentrate under reduced pressure at a bath temperature of < 30°C.

    • Self-Validation Check: Perform a crude

      
      -NMR immediately after concentration. The absence of aldehyde/ketone peaks (~9–10 ppm or ~2.5 ppm for aliphatic ketones) confirms the furan ring is intact and no ring-opening occurred.
      
Protocol B: Silica Gel Deactivation for Chromatography

This protocol ensures the stationary phase does not act as an acid catalyst.

  • Eluent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and spike it with 1% (v/v) Triethylamine (

    
    ).
    
  • Column Packing: Slurry pack the silica gel column using the

    
    -spiked eluent. Flush the column with at least 2 column volumes of the spiked eluent.
    
    • Causality: The basic amine completely neutralizes the acidic silanol groups on the silica surface, rendering it safe for furan elution [1].

  • Elution: Load the crude furan compound and elute using the same

    
    -spiked solvent system.
    
  • Validation:

    • Self-Validation Check: Spot the collected fractions on a TLC plate and expose them to a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A negative result (no orange/red spots) confirms the absence of ring-opened dicarbonyl degradation products in your purified fractions.

References

  • Dellière, M., et al. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." National Center for Biotechnology Information (NIH).[Link]

  • Pearlman, B. A., et al. "A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone." Organic Letters (ACS Publications).[Link]

Column chromatography techniques for purifying furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Troubleshooting & Optimization Guide for Furan Chromatography

Executive Summary

Furan derivatives present a unique paradox in purification: they are often stable enough to survive high-temperature synthesis but fragile enough to decompose rapidly on a standard silica column. This guide addresses the three primary failure modes in furan chromatography: Acid-Catalyzed Decomposition , Volatility-Induced Loss , and Detection Failure .

The protocols below are designed to be self-validating—meaning the success of the step confirms the hypothesis of the problem.

Module 1: The Stability Crisis (Stationary Phase Selection)

The Issue:

  • Symptom:[1][2][3][4][5][6][7] The compound spots well on TLC but streaks or disappears during column chromatography.

  • Observation: The top of the silica column turns brown/black during elution.

  • Root Cause:[6]Acid-Catalyzed Polymerization. Standard silica gel (pH ~6.5–7.0, but with acidic surface silanols) acts as a Lewis acid. Electron-rich furans undergo protonation at the

    
    -position (C2/C5), generating highly reactive oxocarbenium ions that polymerize or ring-open into dicarbonyls [1, 2].
    

The Solution: Surface Neutralization You must mask the acidic silanol (Si-OH) sites.

Protocol A: Triethylamine (TEA) Passivation

Do not just add TEA to your eluent; pretreat the silica.

  • Slurry Preparation: Suspend your silica gel in a solution of 1–5% Triethylamine (TEA) in Hexanes (or your non-polar starting solvent).

  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes (CV) of pure solvent (without TEA) to remove excess base. Note: Residual TEA can streak on TLC plates or interfere with NMR.

  • Elution: Run your chromatography using your standard solvent system. If the furan is extremely labile, maintain 0.5% TEA in the mobile phase throughout the run [3].

Protocol B: The Alumina Alternative

If TEA passivation fails, the silica surface chemistry is fundamentally incompatible. Switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, preserving the furan ring.

Decision Logic: Stationary Phase Selection

FuranPhaseSelection Start Start: Furan Purification CheckAcid Is the Furan Acid-Sensitive? (e.g., Alkyl-substituted, electron-rich) Start->CheckAcid StandardSilica Standard Silica Gel (40-63 µm) CheckAcid->StandardSilica No/Unknown Passivation Protocol A: Silica + 1-5% TEA Pre-treatment CheckAcid->Passivation Yes (Known) DecompCheck Did decomposition occur? (Streaking, color change) StandardSilica->DecompCheck DecompCheck->Passivation Yes Success Success DecompCheck->Success No StillUnstable Is it still decomposing? Passivation->StillUnstable Alumina Protocol B: Neutral Alumina (Brockmann Grade III) StillUnstable->Alumina Yes StillUnstable->Success No ReversePhase Reverse Phase (C18) (Neutral pH water/MeCN) Alumina->ReversePhase If separation poor

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Module 2: The Visibility Problem (Detection)

The Issue:

  • Symptom:[1][2][3][4][5][6][7] "I purified 500mg, but I see no peaks on the UV detector and my TLC plates look empty."

  • Root Cause:[6] Many simple furans (e.g., alkyl furans) have low extinction coefficients or absorb UV light below 254 nm, making them invisible to standard UV detectors.

The Solution: Specific Chemical Staining Do not rely on UV. Use aldehyde-based stains which react with the electron-rich furan ring to form conjugated, colored adducts (often pink, red, or purple) [4].

Comparison of Detection Methods
MethodSuitability for FuransMechanismVisual Result
UV (254 nm) Low

-

transition
Dark spot (often weak)
p-Anisaldehyde High (Preferred) Electrophilic aromatic substitutionPink / Red / Purple
Vanillin High Electrophilic aromatic substitutionDark Blue / Grey / Purple
KMnO₄ MediumOxidation of double bondsYellow/Brown on Purple
Iodine Chamber MediumReversible adsorptionBrown spot

Preparation of p-Anisaldehyde Stain:

  • Mix 135 mL Ethanol + 5 mL Conc. H₂SO₄ + 1.5 mL Glacial Acetic Acid.

  • Add 3.7 mL p-Anisaldehyde.

  • Usage: Dip TLC plate, blot excess, and heat with a heat gun until spots appear.

Module 3: The Vanishing Act (Volatility)

The Issue:

  • Symptom:[1][2][3][4][5][6][7] "The column was perfect, the TLC was pure, but after the rotavap, my flask is empty."

  • Root Cause:[6] Low molecular weight furans (e.g., 2-methylfuran, bp ~63°C) are highly volatile and co-evaporate with common solvents [5].

The Solution: Controlled Concentration

  • Solvent Choice: Avoid high-boiling solvents like Heptane or Toluene. Use Pentane or Dichloromethane (DCM) / Pentane mixtures for elution.

  • Temperature Control: Set the rotary evaporator bath to < 30°C .

  • Vacuum Control: Do not use full membrane pump vacuum (< 10 mbar). Set pressure to > 200 mbar (for pentane/DCM).

  • The "Keeper" Solvent: If your furan is an intermediate, do not concentrate to dryness. Leave it in a small volume of solution or add a higher-boiling "keeper" solvent (like the solvent for the next reaction step) before evaporation.

Module 4: Troubleshooting & FAQs

Q1: My furan is co-eluting with a byproduct. Can I use Silver Nitrate? A: Yes. Argentation Chromatography is highly effective for furans.

  • Why: Silver ions (Ag⁺) form reversible

    
    -complexes with the electron-rich furan double bonds.
    
  • Protocol: Impregnate silica with 10% w/w AgNO₃. The furan will be retained significantly more strongly than saturated impurities. Note: Protect the column from light. [6]

Q2: Can I use Acetone in my mobile phase? A: Proceed with caution. Acetone absorbs UV at short wavelengths (cutting off detection) and can undergo aldol condensation on basic alumina. Ethyl Acetate/Hexanes or Ether/Pentane are safer choices.

Q3: How do I store purified unstable furans? A: Store neat (if not volatile) or in benzene-d6 at -20°C under Argon. Add a stabilizer like BHT (Butylated hydroxytoluene) (0.1%) if the compound is prone to radical oxidation.

Troubleshooting Logic: The "Missing Compound"

FuranLoss Problem Problem: Low/No Yield CheckTLC Check TLC of Fractions BEFORE Evaporation Problem->CheckTLC SpotsPresent Are spots present? CheckTLC->SpotsPresent NoSpots No Spots SpotsPresent->NoSpots No YesSpots Yes, Spots Visible SpotsPresent->YesSpots Yes DecompDiag Diagnosis: Decomposition on Column NoSpots->DecompDiag FixDecomp Action: Use Neutralized Silica or Alumina DecompDiag->FixDecomp VolatDiag Diagnosis: Evaporation Loss YesSpots->VolatDiag FixVolat Action: Use Pentane/Ether; Bath <25°C; Do not dry completely VolatDiag->FixVolat

Figure 2: Diagnostic workflow for identifying yield loss during furan purification.

References
  • BenchChem. (2025).[3][8] Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Retrieved from

  • Royal Society of Chemistry. (1970). The sorption of furans on silica gels. Journal of the Chemical Society A. Retrieved from

  • Organic Syntheses. (1998). Furan, 5-heptyl-3-methyl-2-pentyl.[9] Org. Synth. 1998, 75, 19. (Demonstrates TEA deactivation). Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: p-Anisaldehyde and Vanillin Stains. Retrieved from

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from

  • Sarpong Group. (2007). Recipes For TLC Stains. University of California, Berkeley. Retrieved from

Sources

Validation & Comparative

Comparative study of different synthetic routes to 2-(Furan-2-yl)propan-2-ol

[1]

Executive Summary

2-(Furan-2-yl)propan-2-ol (also known as dimethyl(2-furyl)carbinol) is a pivotal intermediate in organic synthesis, most notably as the substrate for the Achmatowicz rearrangement , which converts furans into functionalized dihydropyranones—key scaffolds for sugar mimetics and natural product synthesis.[1]

This guide evaluates three primary synthetic routes.

  • Recommendation for Research Scale: Route 2 (Grignard addition to 2-acetylfuran) is the superior choice for laboratory synthesis due to its high selectivity, operational simplicity, and avoidance of cryogenic conditions.

  • Recommendation for Atom Economy: Route 3 (Lithiation of Furan) is ideal for larger scales where cost of goods (furan vs. 2-acetylfuran) is a driver, provided -78 °C cooling capacity is available.[1]

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Grignard to Ester Route 2: Grignard to Ketone Route 3: Lithiation of Furan
Starting Material Methyl 2-furoate2-AcetylfuranFuran
Reagent MeMgBr (2.2+ equiv)MeMgBr (1.1 equiv)n-BuLi, then Acetone
Reaction Type Double Nucleophilic AdditionSingle Nucleophilic AdditionDeprotonation / Electrophilic Trap
Selectivity Moderate: Risk of ring alkylation or incomplete mono-addition.[1]High: Clean 1,2-addition.High: Regioselective at C2.[1]
Conditions 0 °C to RT0 °C to RT-78 °C (Cryogenic required)
Atom Economy Low (Loss of methoxide)ModerateHigh
Safety Profile Standard Grignard hazards.[1]Standard Grignard hazards.High Hazard: Pyrophoric n-BuLi.[1]
Typical Yield 60–75%85–95%80–90%

Technical Deep Dive & Mechanisms

Route 1: The "Classic" Ester Route (Methyl 2-furoate + MeMgBr)

Historically common but chemically flawed.[1] The reaction requires two equivalents of Grignard reagent. The first equivalent generates the ketone intermediate (2-acetylfuran), which is more reactive than the starting ester, leading to rapid second addition.

  • The Pitfall: If stoichiometry is inexact or temperature uncontrolled, the electron-rich furan ring can undergo conjugate addition or ring-opening, leading to complex mixtures of "triple addition" products.[1]

Route 2: The "Stepwise" Ketone Route (2-Acetylfuran + MeMgBr)

This route isolates the intermediate of Route 1.[1] By starting with 2-acetylfuran, you eliminate the competition between the ester and the ketone for the nucleophile.

  • Mechanism: Direct 1,2-nucleophilic attack of the methyl carbanion on the carbonyl carbon.[1] The furan ring remains intact as it is less electrophilic than the ketone carbonyl.

Route 3: The "Direct" Lithiation Route (Furan + n-BuLi + Acetone)

Furan has a pKa of ~35. n-Butyllithium selectively deprotonates the alpha-position (C2) due to the inductive effect of the oxygen atom (Directed Ortho Metalation logic).

  • Critical Control Point: The lithiated species (2-lithiofuran) is unstable at room temperature and can undergo ring-opening (to form enynes).[1] The reaction must be kept at -78 °C until the electrophile (acetone) is added.

Visualizing the Reaction Pathways[2]

SyntheticRoutesFuranFuranLithio2-Lithiofuran(-78°C)Furan->Lithion-BuLi, THF-78°CEsterMethyl 2-furoateKetone2-AcetylfuranEster->KetoneMeMgBr (1 eq)(In situ)Target2-(Furan-2-yl)propan-2-olEster->TargetMeMgBr (2.2 eq)Route 1SideProdRing AlkylatedSide ProductsEster->SideProdExcess MeMgBrLack of Temp ControlKetone->TargetMeMgBr (1 eq)Route 2 (Preferred)Lithio->TargetAcetone

Figure 1: Comparison of synthetic pathways. Route 2 (Green) offers the most direct and controlled path from a stable intermediate. Route 3 (Red/Grey) requires cryogenic handling.

Experimental Protocols

Protocol A: Grignard Addition to 2-Acetylfuran (Recommended)

Objective: Synthesis of 2-(Furan-2-yl)propan-2-ol via 1,2-addition.[1]

Reagents:

  • 2-Acetylfuran (1.0 equiv)[1]

  • Methylmagnesium bromide (3.0 M in Et2O, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • Sat. NH4Cl (Quench)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon atmosphere.

  • Solvation: Dissolve 2-acetylfuran (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add MeMgBr (12 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain internal temp < 10 °C.[1]

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for disappearance of ketone.

  • Workup: Cool back to 0 °C. Quench carefully with saturated aqueous NH4Cl (10 mL).

  • Extraction: Extract with Et2O (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash chromatography (10% EtOAc/Hexanes).

Protocol B: Lithiation of Furan (High Atom Economy)

Objective: Direct C2-functionalization of furan.[1]

Reagents:

  • Furan (1.0 equiv)[2]

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Acetone (dry, 1.2 equiv)

  • Anhydrous THF[1]

Procedure:

  • Cryogenic Setup: Charge a flame-dried flask with furan (10 mmol) and THF (30 mL) under N2. Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe pump or slow manual addition over 20 mins. Critical: Rapid addition causes localized heating and polymerization.[1]

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of 2-lithiofuran.

  • Trapping: Add dry acetone (12 mmol) dropwise.

  • Warm-up: Stir at -78 °C for 30 mins, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench with water/NH4Cl. Extract with ether.[1][3][4]

  • Safety Note: n-BuLi is pyrophoric.[1] All needles and syringes must be quenched immediately after use.[1]

Expert Commentary: The "Achmatowicz" Context

The target molecule is not just a tertiary alcohol; it is the "Achmatowicz Precursor." In drug development, this molecule is treated with oxidants (e.g., NBS, m-CPBA) to trigger ring expansion into 2H-pyran-3(6H)-ones .[1]

  • Purity Impact: Impurities from Route 1 (ring alkylated byproducts) are disastrous for the Achmatowicz rearrangement, as they can lead to inseparable mixtures of rearranged products.

  • Recommendation: For any campaign intending to perform the Achmatowicz rearrangement subsequently, Route 2 is strictly preferred to ensure the integrity of the furan ring prior to oxidation.

References

  • Achmatowicz Rearrangement Context: Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[1] Tetrahedron, 1971 , 27, 1973–1996. Link

  • Grignard Selectivity on Furans:Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 39, p.46 (1959).
  • Lithiation Protocols: Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979 .[1] Link

  • 2-Acetylfuran Properties: PubChem Compound Summary for CID 14505, 2-Acetylfuran. Link

  • Target Molecule Data: PubChem Compound Summary for CID 10011909, 2-(Furan-2-yl)propan-2-ol.[1][5] Link

Structural Confirmation of 2-(Furan-2-yl)propan-2-ol: A Comparative 2D NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of furan-based intermediates, distinguishing between regioisomers (e.g., 2-substituted vs. 3-substituted furans) is a critical quality gate. While 1D NMR (


H, 

C) provides functional group inventory, it often lacks the connectivity data required to definitively assign the point of attachment, particularly when a quaternary carbon interrupts the spin system.

This guide compares three NMR strategies for confirming the structure of 2-(Furan-2-yl)propan-2-ol .

  • The Verdict: Standard 1D NMR and Homonuclear 2D (COSY) are insufficient for definitive structural proof due to the "quaternary blind spot."

  • The Solution: Heteronuclear Multiple Bond Correlation (HMBC ) is the mandatory "Gold Standard" technique required to bridge the aliphatic-aromatic gap and certify the regiospecificity of the product.

The Structural Challenge

The target molecule, 2-(Furan-2-yl)propan-2-ol, consists of a furan ring attached to a dimethyl carbinol moiety.

The Analytical Bottleneck: The carbon connecting the furan ring to the isopropyl group is quaternary (C2 of the propyl chain).

  • No Proton-Proton Coupling: The methyl protons cannot "see" the furan protons in a COSY spectrum because there are no intervening protons on the connecting carbons.

  • Isomer Ambiguity: Without connectivity data, distinguishing the target from 3-(Furan-2-yl)propan-2-ol relies solely on subtle chemical shift differences, which are unreliable without a certified reference standard.

Comparative Analysis of Methods

We evaluated three tiers of NMR experiments to determine the most efficient workflow for structural certainty.

Tier 1: 1D NMR ( H & C)
  • Role: Screening and Purity Check.

  • Capabilities: Identifies the furan ring system (3 protons) and the gem-dimethyl group (6 protons, singlet).

  • Limitation: It provides inventory, not geography . The chemical shifts of the furan protons in 2-substituted vs. 3-substituted derivatives are similar enough to cause confusion during rapid screening.

  • Rating: 🛑 Insufficient for De Novo Structure Proof.

Tier 2: Homonuclear 2D (COSY)[1]
  • Role: Spin System Analysis.

  • Capabilities: Clearly delineates the spin system of the furan ring (

    
    ).
    
  • Limitation: The "Quaternary Wall." The COSY correlations stop at the furan ring. There is zero correlation between the methyl protons and the furan protons. You have two floating puzzle pieces (the ring and the tail) with no data connecting them.

  • Rating: ⚠️ Misleading (appears complete but lacks crucial connectivity).

Tier 3: Heteronuclear 2D (HSQC + HMBC)
  • Role: Skeletal Connectivity.

  • Capabilities:

    • HSQC: Assigns protons to specific carbons.[1][2]

    • HMBC: The "Smoking Gun." It detects long-range couplings (

      
       and 
      
      
      
      ) across quaternary carbons.
  • Mechanism: The methyl protons will show a strong 3-bond correlation to the Furan C2 carbon, definitively proving the attachment point.

  • Rating: ✅ Definitive.

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, follow this specific acquisition protocol. This workflow is designed to prevent solvent suppression artifacts from obscuring key signals.

Step 1: Sample Preparation[4]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows the exchange of the hydroxyl proton, often allowing it to appear as a sharp singlet or doublet (if coupled), providing an extra handle for structural verification.

  • Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for HMBC sensitivity.

  • Tube: High-quality 5mm tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Key ParameterRationale
1D Proton zg3016D1 = 1.0sStandard survey.
1D Carbon zgpg30512D1 = 2.0sEnsure quaternary C relaxation.
COSY cosygpppqf42K x 256Gradient COSY for clean diagonals.
HSQC hsqcedetgpsisp4

= 145 Hz
Multiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf8-16

= 8 Hz
Optimized for long-range coupling.
Step 3: Critical Processing
  • Apodization: Apply a Sine-Bell Squared function (QSINE, SSB=2) to 2D data to reduce truncation noise.

  • Linear Prediction: Use on the indirect dimension (F1) to improve resolution of closely spaced furan carbons.

Results & Interpretation

The following data confirms the structure of 2-(Furan-2-yl)propan-2-ol.

Table 1: Chemical Shift Assignments (DMSO- )
Position

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (H

C)
1 (Methyls) 1.45s (6H)28.5C2, C3 (Furan C2)
2 (Quat) --68.2-
OH 5.10s (1H)-C2, C1, C3 (Furan C2)
3 (Furan C2) --160.1H-Furan(3), H-Methyl
4 (Furan C3) 6.20dd (3.2, 0.8)104.8C3 (Furan C2), C5
5 (Furan C4) 6.38dd (3.2, 1.8)110.2C3 (Furan C2), C6
6 (Furan C5) 7.55dd (1.8, 0.8)141.5C4, C5
The "Smoking Gun" Analysis

To validate the structure, you must observe the Bridge Correlations :

  • Methyls to Ring: The protons at 1.45 ppm must show a correlation to the quaternary aromatic carbon at 160.1 ppm (Furan C2).

    • If this correlation is to a carbon at ~143 ppm (C3 position), you have the wrong isomer.

  • Ring to Tail: The Furan H3 proton (6.20 ppm ) must correlate to the aliphatic quaternary carbon (68.2 ppm ).

Visualization Workflows

Diagram 1: The Decision Logic

This flowchart illustrates why the integrated 2D approach is necessary to rule out isomers.

G Start Unknown Sample (Furan Derivative) Exp1 Run 1D 1H NMR Start->Exp1 Result1 Result: Furan Ring + Isopropyl Group visible (Connectivity Unknown) Exp1->Result1 Exp2 Run COSY Result1->Exp2 Result2 Result: Furan Spin System Isolated (H3-H4-H5 confirmed) Exp2->Result2 Gap CRITICAL GAP: No correlation between Methyls and Furan Result2->Gap Exp3 Run HMBC (The Solution) Gap->Exp3 Requires Heteronuclear Data Analysis Analyze Cross-Peaks: Methyl (1.45) -> Furan C2 (160.1) Exp3->Analysis Conclusion Structure Confirmed: 2-(Furan-2-yl)propan-2-ol Analysis->Conclusion

Caption: Logic flow demonstrating the failure of homonuclear methods (COSY) to bridge the quaternary gap, necessitating HMBC.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific correlations that prove the structure.

G cluster_0 Aliphatic Tail cluster_1 Aromatic Ring Methyls Methyl Protons (1.45 ppm) QuatC Quaternary C (68.2 ppm) Methyls->QuatC J2 (Strong) FuranC2 Furan C2 (160.1 ppm) Methyls->FuranC2 HMBC (J3) DEFINITIVE PROOF FuranH3 Furan H3 (6.20 ppm) FuranH3->QuatC HMBC (J3) FuranH3->FuranC2 J2

Caption: Visualization of the "Smoking Gun" HMBC correlations (Red Arrow) connecting the aliphatic methyls to the aromatic ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for solvent residual peaks).[2] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for HMBC/HSQC pulse sequence optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[3] (Authoritative online resource for J-coupling values in heterocycles). [Link]

Sources

Core Mechanisms of Action & Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cytotoxicity Comparison of Substituted Furan Derivatives: A Technical Guide for Drug Development

Introduction Furan, a five-membered aromatic heterocyclic compound, is a highly privileged scaffold in medicinal chemistry. The strategic substitution of the furan ring—whether through halogenation, fusion into benzofurans, or incorporation into complex hybrid molecules like metal complexes and tubulin inhibitors—dramatically alters its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the cytotoxic efficacy of various substituted furan derivatives across prominent human cancer cell lines, offering actionable insights for researchers and drug development professionals.

The cytotoxicity of furan derivatives is not monolithic; it is highly dependent on the nature and position of the substituents.

  • Tubulin Polymerization & HDAC Inhibition : Certain dual-targeting furan derivatives act as potent inhibitors of tubulin polymerization and Histone Deacetylases (HDACs). By arresting the cell cycle at the G2/M phase, these compounds induce apoptosis in aggressive cell lines like A549 and MCF-7[1].

  • DNA Minor Groove Binding & Topoisomerase I Inhibition : 2,5-disubstituted furans, particularly those with benzonitrile or amidine groups, exhibit strong affinity for the AT-rich regions of the DNA minor groove. Furthermore, furanones bearing exocyclic double bonds have been shown to stabilize the Topoisomerase I-DNA cleavable complex, leading to DNA strand breaks[2][3].

  • Oxidative Stress (ROS Generation) : Furan-hydrazone metal complexes (e.g., Cu(II) and Ru(II) complexes) often exert their cytotoxic effects by elevating intracellular Reactive Oxygen Species (ROS), overwhelming the cellular antioxidant defense systems[4].

G Furan Substituted Furan Derivatives Tubulin Tubulin Polymerization Inhibition Furan->Tubulin HDAC HDAC Inhibition Furan->HDAC DNA DNA Minor Groove Binding & Topo I Inhibition Furan->DNA ROS Intracellular ROS Generation Furan->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle HDAC->CellCycle DNA_Damage DNA Damage Response DNA->DNA_Damage OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis DNA_Damage->Apoptosis OxStress->Apoptosis

Fig 1. Mechanistic pathways of substituted furan derivatives inducing cancer cell apoptosis.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the standard metric for evaluating in vitro cytotoxicity. The table below synthesizes IC50 values of distinct furan classes against a panel of human cancer cell lines, providing a benchmark for lead optimization.

Compound Class / Specific DerivativeTarget Cell LineCancer TypeIC50 (µM)Key Mechanistic Feature
Furan-HDAC/Tubulin Dual Inhibitors (Compound 16a/16b)HeLa, MCF-7, A549Cervical, Breast, Lung0.0004 - 0.0235Dual targeting of tubulin and HDACs; sub-nanomolar potency[1].
6-Benzonitril-substituted 2,5-furan (Compound 12)HeLaCervical0.7Pronounced minor groove DNA binding[2].
6-Benzonitril-substituted 2,5-furan (Compound 12)MCF-7Breast0.6Pronounced minor groove DNA binding[2].
Bromofuran-2(5H)-ones ((E)-5-(Bromomethylene)furan-2-(5H)-one)PC-3Prostate0.93 ± 0.02Halogenation increases lipophilicity and apoptosis induction[3].
Bromofuran-2(5H)-ones (3,4-dibromofuran-2(5H)-one)HCT-116Colorectal0.4 ± 0.04Topoisomerase I interference[3].
Benzo[b]furan Derivatives (Compound 22 & 25)MCF-7Breast0.051 - 0.057Cell cycle arrest correlation[5].
Furan-Hydrazone Cu(II) Complex A549LungLow µM rangeROS modulation and DNA interaction[4].
4β-O-Substituted Deoxypodophyllotoxin Furan (Compound 3a)MCF-7Breast25 ± 2Reduced toxicity to normal fibroblasts compared to parent PPT[6].

Data Interpretation: Compounds integrating the furan ring into dual-targeting scaffolds (e.g., HDAC/Tubulin inhibitors) exhibit the most potent cytotoxicity, often reaching the low nanomolar range. Conversely, simple halogenated furanones offer excellent selectivity and moderate-to-high potency (sub-micromolar) driven by Topoisomerase I inhibition.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols outline the industry-standard methodologies used to generate the cytotoxicity data discussed above. Understanding the causality behind these steps is critical for assay optimization.

Protocol A: Cell Viability Assessment via MTT Assay

Causality: The MTT assay relies on the NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. This provides a direct, quantifiable metabolic proxy for cell viability following furan treatment[7][8].

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of appropriate complete medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cellular adhesion.
  • Compound Treatment : Prepare serial dilutions of the synthesized furan derivatives in DMSO. Dilute these stocks in culture medium to achieve the desired final concentrations (ensure final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity). Treat the cells for 48 to 72 hours.

  • Reagent Addition : Aspirate the drug-containing medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate in the dark for 3–4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the MTT-containing medium. Add 100 µL to 150 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals. Agitate the plate on an orbital shaker for 10 minutes.

  • Quantification : Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Tubulin Polymerization Inhibition (TPI) Assay

Causality: For furan derivatives designed as tubulin inhibitors, this cell-free assay measures the compound's direct interaction with the target protein. As tubulin polymerizes into microtubules, the fluorescence of a reporter fluorophore increases due to its incorporation into the hydrophobic pockets of the growing polymer. Inhibitors prevent this fluorescence spike[1].

  • Preparation : Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix containing purified porcine brain tubulin (>99% pure), GTP, and a fluorescent reporter in a specialized PIPES buffer.

  • Incubation : Add the furan derivative (at various concentrations) to the wells. Add the tubulin reaction mix to initiate polymerization.

  • Kinetic Reading : Immediately place the plate in a fluorometer pre-heated to 37°C. Measure fluorescence continuously (e.g., Excitation 340 nm / Emission 440 nm) every minute for 60 minutes.

  • Analysis : Determine the Vmax of polymerization for each concentration. The IC50 is the concentration of the furan derivative that reduces the Vmax by 50% compared to the vehicle control.

Workflow Culture Cell Culture (MCF-7, HeLa, A549) Treatment Compound Treatment (Serial Dilutions) Culture->Treatment Assay Viability Assay (MTT / CCK-8) Treatment->Assay Read Absorbance Reading (Microplate Reader) Assay->Read Analysis IC50 Calculation & SAR Analysis Read->Analysis

Fig 2. Standardized in vitro workflow for evaluating furan derivative cytotoxicity.

Conclusion

Substituted furan derivatives represent a highly tunable class of cytotoxic agents. By altering the peripheral substitutions—such as adding halogens to enhance lipophilicity and Topoisomerase I inhibition, or integrating the furan ring into dual HDAC/Tubulin targeting pharmacophores—researchers can achieve potent, sub-nanomolar efficacy against resistant cancer cell lines. Future drug development efforts should prioritize 3D cell culture validations and in vivo pharmacokinetic profiling to translate these promising in vitro IC50 values into clinical success.

References

  • Unveiling the Cytotoxic Potential of Furan Derivatives: A Comparative Guide. Benchchem. 7

  • Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors. MDPI.1

  • Antiproliferation activity on 2,5-furane derivatives in 2D and 3D cell cultures. ResearchGate. 2

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. 4

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. 5

  • Synthesis and Antiproliferative Activity of 4β-O-Substituted, 4β-N-Substituted Deoxypodophyllotoxin Derivatives. AAUP. 6

  • Synthesis and cytotoxic evaluation of halogenated furanones. ResearchGate. 3

  • Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges. NIH. 8

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Furan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: Safe containment, stabilization, and disposal of 2-(Furan-2-yl)propan-2-ol. Scope: This guide addresses the specific stability risks associated with the furan moiety—specifically acid-catalyzed polymerization and peroxide formation—which distinguish this compound from generic organic alcohols.

Parameter Data
Chemical Name 2-(Furan-2-yl)propan-2-ol
Synonyms

-Dimethylfurfuryl alcohol; 2-(2-Furyl)-2-propanol
CAS Number 6378-58-1
Molecular Formula

Primary Hazards Combustible Liquid, Peroxide Former , Skin/Eye Irritant
Critical Reactivity Acid-Sensitive (Exothermic Polymerization)

Pre-Disposal Risk Assessment

As a Senior Application Scientist, I must emphasize that treating this substance as a generic "organic solvent" is a safety failure. You must assess two specific chemical instabilities before transport or consolidation.

A. The Furan Ring Instability (Acid Sensitivity)

Mechanism: The furan ring is electron-rich and highly susceptible to electrophilic attack. In the presence of strong acids (e.g., Sulfuric, Hydrochloric, or acidic waste streams), the ring undergoes rapid protonation and opening, leading to uncontrolled, exothermic polymerization. Operational Directive: NEVER consolidate this waste into containers with acidic residues (e.g., HPLC waste containing TFA or Formic Acid).

B. Peroxide Formation

Mechanism: Like many furan derivatives, the


-carbon is susceptible to autoxidation upon exposure to air and light, forming unstable hydroperoxides.
Operational Directive:  You must test for peroxides if the container has been opened for >6 months or is undated.

Step-by-Step Disposal Protocol

Phase 1: Stabilization & Verification

Before moving the container, perform the following checks:

  • Visual Inspection: Look for crystal formation around the cap or in the liquid (indicates severe peroxidation). If crystals are present, DO NOT TOUCH. Contact EHS/Bomb Squad immediately.

  • Peroxide Testing: Use starch-iodide strips.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated (reduced) before consolidation.

Phase 2: Waste Stream Segregation

Select the correct waste stream based on the "No Acid" rule.

  • Correct Stream: Non-Halogenated Organic Solvents (Neutral/Basic).

  • Forbidden Stream: Acidic Aqueous Waste, Corrosives, Oxidizers.

Phase 3: Consolidation & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Steel drums. Avoid long-term storage in clear glass (light accelerates peroxidation).

  • Labeling:

    • Standard: "Hazardous Waste - Flammable Liquid"

    • Specific: "Contains Furan Derivatives - DO NOT MIX WITH ACIDS"

Operational Workflow (Decision Logic)

The following diagram outlines the critical decision points for disposing of 2-(Furan-2-yl)propan-2-ol, ensuring no step regarding peroxide safety or acid segregation is missed.

DisposalWorkflow Start Waste Assessment: 2-(Furan-2-yl)propan-2-ol VisualCheck Visual Inspection: Crystals/Solids Present? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals) PeroxideTest Test Peroxide Level (Starch-Iodide) VisualCheck->PeroxideTest No LevelCheck Peroxide Concentration? PeroxideTest->LevelCheck Treat Stabilize: Add Reducing Agent (e.g., Ferrous Sulfate) LevelCheck->Treat > 20 ppm Segregate Segregation Check: Is Waste Stream Neutral? LevelCheck->Segregate < 20 ppm Treat->PeroxideTest Retest AcidWarn CRITICAL ERROR: Furan Polymerization Risk Select Neutral Stream Segregate->AcidWarn No (Acidic) FinalPack Consolidate: Non-Halogenated Organic (HDPE/Steel Container) Segregate->FinalPack Yes (Neutral/Basic) AcidWarn->Segregate Correct Stream Label Labeling: 'Flammable' + 'No Acids' FinalPack->Label

Figure 1: Decision matrix for the safe disposal of furan-based alcohols, prioritizing peroxide detection and acid avoidance.

Emergency Contingencies

Scenario Immediate Action Rationale
Spill (Small) Absorb with Vermiculite or Sand . Do not use paper towels (combustible).Inert materials prevent ignition; paper can act as a wick for flammables.
Spill (Large) Evacuate area. Eliminate ignition sources.[1][2][3][4][5][6][7] Ventilate.Vapors are heavier than air and may travel to ignition sources.
Skin Contact Wash with soap and water for 15 min.Furan derivatives are lipophilic and penetrate skin; rapid dilution is key.
Fire Use Alcohol-Resistant Foam or Dry Chemical .[4]Water jet may spread the burning liquid (hydrocarbons float).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Furan-2-yl)propan-2-ol. MilliporeSigma.[8]

  • PubChem. (n.d.). 2-(Furan-2-yl)propan-2-ol Compound Summary. National Library of Medicine.

  • National Institutes of Health (NIH). (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PMC.

  • Fisher Scientific. (2023). Chemical Resistance Guide: HDPE vs Organic Solvents.

Sources

Advanced Operational Guide: Handling & PPE Protocols for 2-(Furan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-(Furan-2-yl)propan-2-ol (CAS: 6378-58-1) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior. This tertiary alcohol, featuring a highly reactive furan ring, is a critical intermediate in [1]. However, its specific physicochemical properties dictate rigorous personal protective equipment (PPE) and handling protocols to ensure laboratory safety and operational integrity.

Physicochemical Profile & Hazard Causality

To design an effective, self-validating safety protocol, we must first understand the molecular characteristics driving the hazards of[2]. Do not just memorize the hazards; understand why they exist.

Table 1: Physicochemical Properties and Safety Implications

PropertyValueMechanistic Safety Implication
CAS Number 6378-58-1Primary identifier for inventory, SDS tracking, and waste segregation[1].
Molecular Weight 126.15 g/mol Low molecular weight contributes to higher volatility, increasing inhalation risks[2].
XLogP3 0.7Moderate lipophilicity allows the molecule to easily partition into and penetrate the lipid bilayers of the stratum corneum (skin)[2].
Topological Polar Surface Area (TPSA) 33.4 ŲLow TPSA (< 60 Ų) facilitates rapid, aggressive absorption through ocular and mucosal membranes[2].

Mechanistic Hazard Assessment: Based on analogous furan-derivative alcohols, 2-(Furan-2-yl)propan-2-ol presents three primary GHS hazards:[3].

  • Dermal and Ocular Toxicity: The tertiary hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, while the furan ring provides lipophilicity. This dual nature allows the compound to act as an organic solvent, stripping protective lipids from the skin and eyes, leading to acute inflammation and potential corneal damage[2],[3].

  • Inhalation Risk: The furan moiety is known for its potential to undergo metabolic activation by Cytochrome P450 enzymes in the respiratory tract. Inhaling vapors can lead to the formation of reactive electrophilic intermediates, making rigorous inhalation controls non-negotiable[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on universal, "one-size-fits-all" PPE. The selection must be tailored to the solvent properties of furan derivatives. Every piece of equipment must serve as a functional barrier against the specific mechanisms outlined above.

  • Hand Protection (Self-Validating Protocol):

    • Primary Choice: Heavy-duty Nitrile gloves (minimum 8 mil thickness) or Butyl rubber gloves for extended contact.

    • Causality: Standard latex gloves are highly permeable to lipophilic organic molecules (LogP 0.7) and will degrade rapidly, offering a false sense of security.

    • Validation Step: Perform a visual inflation test of the gloves prior to donning to check for micro-tears. If working with the chemical for >15 minutes, implement a double-gloving strategy, changing the outer pair immediately upon suspected contamination.

  • Eye & Face Protection:

    • Primary Choice: ANSI Z87.1-compliant indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The low TPSA (33.4 Ų) means that even microscopic aerosolized droplets can rapidly permeate the cornea[2]. Indirect venting prevents vapor accumulation while physically blocking liquid splashes.

  • Body Protection:

    • Primary Choice: Flame-Resistant (FR) laboratory coat (e.g., Nomex) with knit cuffs, fully buttoned.

    • Causality: Low molecular weight furan derivatives are inherently combustible. In the event of a static discharge during transfer, an FR coat prevents the garment from melting into the skin.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a closed-loop safety system during experimental execution.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which could drag furan vapors out of the containment zone and into the operator's breathing area.

Step 2: Dispensing Methodology

  • Utilize a glass syringe with a PTFE (Teflon) plunger or a dedicated glass pipette for all volumetric transfers.

  • Causality: Furan-based alcohols can act as aggressive solvents, leaching plasticizers from standard polystyrene or low-density polyethylene (LDPE) consumables. This compromises both the experiment's analytical purity and the structural integrity of the transfer tool.

Step 3: Reaction Execution

  • Conduct all reactions involving 2-(Furan-2-yl)propan-2-ol under an inert atmosphere (Nitrogen or Argon) if elevated temperatures are required, mitigating the risk of auto-ignition.

G Start 1. Pre-Operation Verify Hood & PPE Transfer 2. Chemical Transfer Use Glass/PTFE Syringe Start->Transfer SpillCheck Spill Detected? Transfer->SpillCheck MinorSpill Minor Spill (<50mL) Apply Vermiculite SpillCheck->MinorSpill Yes (Small) MajorSpill Major Spill (>50mL) Evacuate & Call EHS SpillCheck->MajorSpill Yes (Large) Proceed 3. Execute Synthesis Under N2/Ar Atmosphere SpillCheck->Proceed No Waste 4. Waste Disposal Non-Halogenated Organics MinorSpill->Waste Proceed->Waste

Operational workflow and immediate spill response protocol for 2-(Furan-2-yl)propan-2-ol.

Emergency Response & Waste Disposal Plan

Improper disposal of furan derivatives can lead to dangerous cross-reactions in waste carboys. Follow this strict logistical plan:

Step-by-Step Disposal Protocol:

  • Segregation: Classify the waste strictly as "Non-Halogenated Organic Solvent Waste." Do NOT mix with acidic waste streams.

    • Causality: Tertiary alcohols can undergo rapid dehydration in the presence of strong acids (e.g., Sulfuric or Hydrochloric acid). This reaction generates heat, pressure, and highly reactive alkene byproducts that can rupture sealed containers.

  • Containment: Collect waste in a high-density polyethylene (HDPE) or glass carboy equipped with a vented cap to prevent pressure buildup from vapor accumulation.

  • Labeling: Clearly label the container with the full chemical name, CAS 6378-58-1, and the primary hazards (Combustible, Irritant)[1].

Immediate Spill Response:

  • Minor Spills (<50 mL inside the hood): Cover the spill with an inert absorbent (vermiculite or sand—never combustible sawdust). Sweep into a solid hazardous waste container using non-sparking tools.

  • Major Spills (>50 mL or outside the hood): Immediately evacuate the lab, close the doors, and contact Environmental Health and Safety (EHS). Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) due to the acute respiratory irritation risks.

References

  • National Center for Biotechnology Information. "2-(Furan-2-yl)propan-2-ol | C7H10O2 | CID 10011909". PubChem. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.